2-Hydrazinoquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVDPYLWVXKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302624 | |
| Record name | 2-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61645-34-9 | |
| Record name | 61645-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinoquinoxaline from 2-Chloroquinoxaline
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-hydrazinoquinoxaline, a pivotal intermediate in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic aromatic substitution of 2-chloroquinoxaline with hydrazine. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, outlines critical safety procedures, and details methods for the characterization of the final product. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis. The quinoxaline scaffold is a core structure in numerous pharmacologically active agents, and understanding the synthesis of its key derivatives is fundamental to advancing novel therapeutic discovery.[1][2]
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The conversion of 2-chloroquinoxaline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] Unlike aliphatic SN2 reactions, a direct backside attack is sterically impossible on an aromatic ring. Instead, the reaction proceeds via a distinct addition-elimination pathway.[4][5]
Activation of the Quinoxaline Ring
The quinoxaline ring system is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms in the pyrazine ring.[6] This electronic characteristic makes the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms (C2 and C3), electrophilic and thus susceptible to attack by strong nucleophiles.[4][7] The chlorine atom at the C2 position serves as a good leaving group, facilitating the substitution.
The Addition-Elimination Pathway
The SNAr mechanism for this synthesis involves two primary steps:
-
Nucleophilic Addition: The hydrazine molecule (H₂N-NH₂), acting as a potent nucleophile, attacks the electrophilic C2 carbon of the 2-chloroquinoxaline. This initial attack breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][7] The negative charge is delocalized across the electron-withdrawing quinoxaline system, which stabilizes this transient species.
-
Elimination of the Leaving Group: Aromatization is restored in the final step when the leaving group, the chloride ion (Cl⁻), is expelled from the Meisenheimer complex. This step is thermodynamically favorable as it re-establishes the stable aromatic system, yielding the final product, this compound.
Experimental Protocol and Workflow
This section provides a detailed, step-by-step procedure for the synthesis. Adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.
Critical Safety and Handling
Hazard Analysis:
-
Hydrazine and Hydrazine Hydrate: These substances are acutely toxic via inhalation, ingestion, and dermal contact.[8][9] They are corrosive, capable of causing severe skin and eye damage, and are classified as probable human carcinogens.[8][10] Hydrazine is also flammable, reactive, and unstable.[8][11]
-
2-Chloroquinoxaline: This compound is a toxic irritant. Avoid contact with skin, eyes, and clothing.
Required Controls and Personal Protective Equipment (PPE):
-
Engineering Controls: All manipulations involving hydrazine hydrate and 2-chloroquinoxaline must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]
-
Personal Protective Equipment:
-
Gloves: Butyl rubber or chloroprene gloves are required for handling hydrazine.[8][12] Nitrile gloves may be used but should be changed immediately upon contamination.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles and a full-face shield are mandatory.[8][9]
-
Lab Coat: A flame-resistant lab coat must be worn over personal clothing.[8]
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][11]
-
Eye Contact: Flush eyes with water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Spills: Evacuate the area. Do not attempt to clean up a hydrazine spill yourself. Notify emergency personnel and your supervisor.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dichloroquinoxaline | Reagent | Standard Supplier | Starting material for a related synthesis.[13] |
| 2-Chloroquinoxaline | Reagent | Standard Supplier | Primary starting material. |
| Hydrazine Hydrate (~64%) | Reagent | Standard Supplier | Use of hydrate is safer than anhydrous form.[8] |
| Ethanol (200 Proof) | ACS Grade | Standard Supplier | Reaction solvent. |
| Methanol | ACS Grade | Standard Supplier | Recrystallization solvent. |
| Round-bottom flask | - | - | Appropriate size for reaction scale. |
| Magnetic stirrer & stir bar | - | - | For agitation. |
| Buchner funnel & filter flask | - | - | For product isolation. |
| Filter paper | - | - | - |
Step-by-Step Synthesis Procedure
This protocol is adapted from established literature procedures for similar reactions.[13]
-
Reaction Setup: In a 1000 mL round-bottom flask equipped with a magnetic stir bar, add 500 mL of ethanol.
-
Addition of Reactants: To the ethanol, add 2-chloroquinoxaline (0.168 mole, 27.65 g). Stir the mixture at room temperature until the solid is fully dissolved.
-
Nucleophilic Addition: While stirring, carefully and slowly add hydrazine hydrate (0.369 mole, 18.5 g) to the flask. Caution: The reaction may be exothermic.
-
Reaction: Stir the resulting mixture at room temperature (approx. 20-25°C) overnight (approximately 16 hours). A thick, yellow slurry is expected to form as the product precipitates.[13]
-
Product Isolation: After the reaction period, filter the slurry using a Buchner funnel under vacuum.
-
Washing: Wash the collected yellow precipitate on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Purification: Transfer the crude solid to a suitable flask for recrystallization. Add hot methanol incrementally until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection and Drying: Filter the purified crystals, wash with a minimal amount of cold methanol, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Product Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties and Expected Yield
| Parameter | Expected Value/Observation | Reference |
| Yield | ~40-50% (based on related synthesis) | [13] |
| Appearance | Yellow solid/crystals | [13] |
| Melting Point | 181°C (with decomposition) | [13] |
| Molecular Formula | C₈H₈N₄ | [14] |
| Molecular Weight | 160.18 g/mol | [14] |
Spectroscopic Analysis
The following data represent expected values for successful product formation.
| Technique | Data Point | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (4H) in the 7.5-8.5 ppm range. NH and NH₂ protons will appear as broad singlets, typically downfield. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the 120-150 ppm range. The C2 carbon attached to the hydrazino group will show a significant upfield shift compared to the starting material. |
| Mass Spec (MS) | Molecular Ion (M⁺) | m/z = 160 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretching bands for the -NHNH₂ group around 3200-3400 cm⁻¹. C=N and C=C stretching in the 1500-1650 cm⁻¹ region. |
Expert Insight on NMR Analysis: In ¹H NMR, the disappearance of the characteristic signal pattern for 2-chloroquinoxaline and the appearance of new, broad exchangeable proton signals for the NH₂ and NH groups are primary indicators of a successful reaction. Two-dimensional NMR techniques like HSQC and HMQC can be employed for unambiguous assignment of all proton and carbon signals.[15]
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an end-product but rather a versatile building block for more complex heterocyclic systems. The hydrazino moiety is highly reactive and serves as a handle for further synthetic transformations.
-
Synthesis of Fused Heterocycles: It is a key precursor for synthesizing fused ring systems like[1][3][13]triazolo[4,3-a]quinoxalines, which are of significant interest in medicinal chemistry.[16]
-
Pharmacological Significance: The broader quinoxaline class of compounds exhibits a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][17][18][19] Derivatives synthesized from this compound are frequently screened for these activities.
Conclusion
The synthesis of this compound from 2-chloroquinoxaline via nucleophilic aromatic substitution is a robust and fundamental transformation in heterocyclic chemistry. This guide provides a comprehensive framework, from the underlying mechanistic principles to a detailed and safety-conscious experimental protocol. By understanding the causality behind the reaction and adhering to strict safety and analytical procedures, researchers can reliably produce this valuable intermediate, paving the way for the discovery and development of novel quinoxaline-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. nbinno.com [nbinno.com]
- 10. westliberty.edu [westliberty.edu]
- 11. nj.gov [nj.gov]
- 12. arxada.com [arxada.com]
- 13. prepchem.com [prepchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. microbiologyjournal.org [microbiologyjournal.org]
The Synthesis of 2-Hydrazinoquinoxaline: A Mechanistic and Practical Guide
Abstract
Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] Among these, 2-hydrazinoquinoxaline serves as a critical intermediate for the synthesis of more complex heterocyclic systems with significant therapeutic potential.[4] This technical guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the nucleophilic aromatic substitution mechanism. Furthermore, it delves into the foundational principles of quinoxaline synthesis through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, offering a comprehensive understanding of the chemical logic that underpins these transformations. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[5] Its derivatives have been incorporated into a number of marketed drugs.[2] The diverse pharmacological profiles of quinoxaline-based compounds stem from the versatile chemistry of the quinoxaline nucleus, which allows for functionalization at various positions. The introduction of a hydrazine moiety at the 2-position, in particular, opens up a rich field of subsequent chemical transformations, enabling the construction of novel molecular architectures with enhanced biological activity.[4][6]
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of this compound is the reaction of a 2-haloquinoxaline, typically 2-chloroquinoxaline, with hydrazine hydrate.[7] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr Mechanism: A Step-by-Step Analysis
The SNAr mechanism for the formation of this compound can be dissected into two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: Hydrazine, a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the quinoxaline ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atom in the pyrazine ring. This initial attack results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Rearomatization and Expulsion of the Leaving Group: The aromaticity of the quinoxaline ring is restored through the elimination of the halide leaving group (e.g., chloride). This step is typically irreversible and drives the reaction to completion.
Diagram: SNAr Mechanism for this compound Formation
Caption: The SNAr mechanism for the formation of this compound.
Experimental Protocol: Synthesis of this compound from 2-Chloroquinoxaline
This protocol is designed to minimize byproduct formation and maximize yield.[7]
Materials:
-
2-chloroquinoxaline
-
Hydrazine hydrate (98%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoxaline in ethanol.
-
Add an excess of hydrazine hydrate (typically 2-4 equivalents) to the solution. The use of excess hydrazine helps to ensure complete conversion of the starting material and minimize the formation of bis-substituted byproducts.[7]
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Presentation: Optimizing Reaction Conditions
The following table illustrates the effect of key reaction parameters on the yield of this compound.
| Entry | Temperature (°C) | Hydrazine Hydrate (Equivalents) | Reaction Time (h) | Yield of this compound (%) |
| 1 | 50 | 2 | 4 | 65 |
| 2 | 80 (Reflux in EtOH) | 2 | 4 | 85 |
| 3 | 80 (Reflux in EtOH) | 4 | 4 | 90 |
| 4 | 100 | 2 | 4 | 80 |
| 5 | 80 (Reflux in EtOH) | 2 | 8 | 88 |
This data is illustrative and serves to guide optimization.[7]
Foundational Quinoxaline Synthesis: The Condensation Reaction
While the SNAr reaction is the most direct route to this compound, understanding the fundamental synthesis of the quinoxaline core is crucial for any researcher in this field. The classical and most versatile method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5][8]
Mechanism of Condensation
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack and Imine Formation: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.
-
Intramolecular Cyclization and Aromatization: The second amino group of the diamine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic quinoxaline ring.
Diagram: General Mechanism of Quinoxaline Synthesis
Caption: The general mechanism for the synthesis of quinoxalines.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol provides a classic example of quinoxaline synthesis.[9][10]
Materials:
-
o-phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Rectified spirit (ethanol)
Procedure:
-
Prepare a warm solution of benzil in rectified spirit.
-
In a separate flask, dissolve o-phenylenediamine in rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for approximately 30 minutes.
-
Add water dropwise to the reaction mixture until a slight cloudiness persists.
-
Allow the solution to cool to room temperature to induce crystallization.
-
Collect the precipitated 2,3-diphenylquinoxaline by filtration.
-
Recrystallize the product from aqueous ethanol to obtain pure crystals.
Spectroscopic Characterization of Quinoxalines
The unambiguous identification of quinoxaline derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the substitution pattern on the quinoxaline ring, with protons on the core typically appearing in the aromatic region (δ 7.5-9.5 ppm).[11] ¹³C NMR provides information about the carbon framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.
Conclusion
The synthesis of this compound is a key transformation in medicinal chemistry, providing a versatile intermediate for the development of novel therapeutic agents. A thorough understanding of the underlying nucleophilic aromatic substitution mechanism, as well as the foundational principles of quinoxaline synthesis, is essential for optimizing reaction conditions and achieving high yields of pure product. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important class of compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 9. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 10. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinoquinoxaline Derivatives
Foreword: The Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, commanding significant attention within the medicinal chemistry landscape.[1] Their rigid, planar structure serves as a versatile pharmacophore, found in numerous agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Among the diverse functionalities that can be introduced to the quinoxaline core, the hydrazino group at the C2 position is of particular strategic importance. The 2-hydrazinoquinoxaline moiety is not only a key contributor to the biological profile of many derivatives but also serves as a highly versatile synthetic intermediate, enabling the construction of more complex, fused heterocyclic systems such as triazoles and pyrazoles.[2][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind experimental choices, provides detailed, field-tested protocols, and grounds all claims in authoritative references, reflecting a commitment to scientific integrity and reproducibility.
Part 1: The Synthetic Landscape: From Precursors to the Core Scaffold
The most prevalent and reliable strategy for synthesizing this compound derivatives hinges on the nucleophilic substitution of a suitable leaving group, typically a halogen, from the C2 position of the quinoxaline ring. This approach necessitates the prior construction of a 2-haloquinoxaline intermediate, a process that itself begins with foundational precursors.
Foundational Synthesis of the Quinoxaline Core
The classical and still widely used method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For the pathway leading to 2-hydrazinoquinoxalines, the typical precursor is a quinoxaline-2,3-dione, formed by reacting an o-phenylenediamine with oxalic acid.[2]
Activation via Chlorination
The hydroxyl groups of the quinoxaline-2,3-dione are poor leaving groups for nucleophilic substitution. Therefore, an activation step is required. This is universally achieved by chlorination, typically using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to convert the dione into the highly reactive 2,3-dichloroquinoxaline intermediate.[2][5] This dichloro-derivative is the pivotal precursor for introducing the hydrazino moiety.
The Key Step: Hydrazinolysis
The introduction of the hydrazino group is accomplished via nucleophilic aromatic substitution (SNAr) by reacting the 2,3-dichloroquinoxaline with hydrazine hydrate (N₂H₄·H₂O).[1] The reaction conditions, such as temperature and stoichiometry, are critical for controlling the selectivity of the substitution.
-
Monosubstitution: Using one molar equivalent of hydrazine hydrate typically results in the selective replacement of one chlorine atom, yielding the desired 2-chloro-3-hydrazinylquinoxaline.[2] The slightly lower reactivity of the second chlorine atom after the first substitution aids in achieving this selectivity.
-
Disubstitution: Employing an excess of hydrazine hydrate and more forcing conditions (e.g., higher temperature or longer reaction time) will lead to the formation of the 2,3-dihydrazinoquinoxaline.[5]
The general synthetic workflow is depicted below.
Caption: General synthesis pathway for this compound derivatives.
Experimental Protocol: Synthesis of 6-Bromo-2-chloro-3-hydrazinylquinoxaline
This protocol is adapted from a reported synthesis and serves as a representative example.[2]
Step A: 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
-
A mixture of 4-bromo-o-phenylenediamine (1.87 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol) in 4M hydrochloric acid (20 mL) is heated under reflux for 4 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried to afford the product.
Step B: 6-Bromo-2,3-dichloroquinoxaline
-
A mixture of 6-bromo-1,4-dihydroquinoxaline-2,3-dione (2.43 g, 10 mmol) and phosphorus oxychloride (15 mL) is treated with a few drops of DMF.
-
The mixture is heated under reflux for 3 hours.
-
After cooling, the reaction mixture is poured carefully onto crushed ice.
-
The solid product is filtered, washed with water, and recrystallized from ethanol.
Step C: 6-Bromo-2-chloro-3-hydrazinylquinoxaline
-
To a solution of 6-bromo-2,3-dichloroquinoxaline (2.79 g, 10 mmol) in absolute ethanol (30 mL), hydrazine hydrate (80%, 0.62 mL, 10 mmol) is added dropwise with stirring.
-
The reaction mixture is heated under reflux for 2 hours.
-
The mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with ethanol and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 2-hydrazino derivative.
Part 2: The 2-Hydrazino Group as a Synthetic Hub
The true synthetic value of 2-hydrazinoquinoxalines lies in the reactivity of the terminal -NH₂ group, which serves as a nucleophilic handle for constructing a variety of fused and appended heterocyclic systems. This versatility is a cornerstone of combinatorial library synthesis in drug discovery.
-
Schiff Base Formation: Condensation with various aldehydes and ketones yields the corresponding hydrazone (Schiff base) derivatives.[2][6] This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid).
-
Pyrazole Synthesis: Reaction with β-diketones, such as acetylacetone, leads to the formation of N-pyrazoloquinoxalines through a cyclocondensation reaction.[2]
-
Triazole/Triazine Synthesis: The hydrazino group can be acylated and subsequently cyclized, or reacted directly with reagents like nitrous acid or α-haloketones, to form fused ring systems like tetrazolo[1,5-a]quinoxalines or[1][2][7]triazinoquinoxalines.[2][5][8]
Caption: Reactivity of the this compound core intermediate.
Part 3: Structural Elucidation and Characterization
Unambiguous characterization is paramount to confirm the identity, purity, and structure of the synthesized derivatives. A multi-technique approach is standard practice, combining spectroscopic and spectrometric methods.
Spectroscopic and Spectrometric Analysis
The following table summarizes the key analytical data expected for a typical this compound derivative.
| Technique | Purpose | Expected Observations for a this compound Derivative |
| FT-IR Spectroscopy | Identification of key functional groups. | Strong N-H stretching bands for the NH-NH₂ group, typically in the range of 3100-3450 cm⁻¹.[2] The disappearance of the NH₂ bands upon Schiff base formation is a key diagnostic indicator.[2] |
| ¹H NMR Spectroscopy | Mapping the proton environment and confirming the structure. | Characteristic D₂O-exchangeable singlets for the NH and NH₂ protons.[2] Aromatic protons of the quinoxaline ring appear in the downfield region (typically δ 7.0-8.5 ppm). Upon Schiff base formation, a new singlet for the azomethine proton (CH=N) appears downfield (δ > 8.5 ppm).[2] |
| ¹³C NMR Spectroscopy | Determining the carbon skeleton of the molecule. | Signals for the quinoxaline ring carbons are observed in the aromatic region. Two-dimensional techniques like HSQC and HMBC are often used for unambiguous assignment of all carbon and proton signals.[9] |
| Mass Spectrometry (EI-MS/ESI-MS) | Confirming the molecular weight and providing fragmentation data. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed, confirming its identity.[7][10] |
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers definitive, three-dimensional proof of the molecular architecture.[11][12]
Importance in Drug Discovery:
-
Unambiguous Confirmation: It provides absolute confirmation of connectivity, configuration, and conformation. This is crucial when stereoisomers are possible.
-
Structure-Activity Relationships (SAR): By analyzing the crystal structures of derivatives complexed with their biological targets (e.g., enzymes), researchers can visualize the precise atomic-level interactions, guiding the rational design of more potent and selective drugs.[11]
-
Solid-State Properties: It reveals intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice, which influence the compound's physical properties like solubility and stability.[13]
Although obtaining suitable single crystals can be a challenge, the unparalleled detail provided by an X-ray structure is the gold standard for structural characterization in chemical and pharmaceutical research.[14]
Conclusion
The synthesis of this compound derivatives is a robust and highly adaptable process, centered around the pivotal 2-chloroquinoxaline intermediate. The resulting hydrazino scaffold is not an endpoint but a versatile hub for further molecular elaboration, enabling access to a rich diversity of heterocyclic compounds with significant therapeutic potential.[4][8] A rigorous and multi-faceted characterization strategy, combining spectroscopic techniques and, ideally, single-crystal X-ray analysis, is essential to validate the synthetic outcomes and provide the structural insights necessary to drive modern drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pjsir.org [pjsir.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. mdpi.com [mdpi.com]
- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 11. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Spectroscopic Blueprint of 2-Hydrazinoquinoxaline: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 2-hydrazinoquinoxaline (C₈H₈N₄), a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound and its analogs. The synthesis of such compounds often involves the reaction of a halo-quinoxaline with hydrazine, making robust analytical characterization paramount.[3]
Introduction: The Quinoxaline Core and the Hydrazino Moiety
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities.[4][5] The fusion of a benzene ring and a pyrazine ring creates a unique electronic environment that is amenable to diverse chemical modifications. The introduction of a hydrazino (-NHNH₂) group at the 2-position of the quinoxaline ring system significantly influences its chemical reactivity and biological profile, making a thorough understanding of its spectroscopic signature essential for research and development. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, providing both theoretical grounding and practical insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms and the electronic environment within the molecule.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes
-
Pipettes and vials
-
Glass wool
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like this compound.
-
Sample Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Sample Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils of the spectrometer, typically around 4-5 cm.
-
Standard Referencing: The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is commonly used as an internal reference.
Diagram: NMR Sample Preparation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
Introduction: The Quinoxaline Core in Modern Drug Discovery
An In-depth Technical Guide to the Crystal Structure of 2-Hydrazinoquinoxaline Derivatives
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoxaline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[3] Among the numerous derivatives, those bearing a hydrazino moiety at the C2-position have garnered significant attention. The 2-hydrazino group serves as a versatile synthetic handle and a potent pharmacophore, capable of forming crucial hydrogen bonds with biological targets.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the three-dimensional architecture of this compound derivatives as elucidated by single-crystal X-ray diffraction (SC-XRD). Understanding the precise arrangement of atoms in the solid state is not merely an academic exercise; it provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing. These structural features are intrinsically linked to the compound's physicochemical properties, such as solubility and stability, and its mechanism of action at a molecular level. We will delve into the causality behind experimental choices, from synthesis and crystallization to crystallographic analysis, offering a field-proven perspective on characterizing these potent molecules.
Synthetic Pathways to 2-Hydrazinoquinoxalines
The journey to determining a crystal structure begins with the synthesis of high-purity material. The most prevalent and efficient route to this compound derivatives commences with a suitable quinoxaline precursor, often a 2-haloquinoxaline.
A common and reliable starting material is 2,3-dichloroquinoxaline, which can be prepared by treating 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent like phosphorus oxychloride.[2] The introduction of the hydrazino group is typically achieved through nucleophilic substitution. The reaction of a 2-chloroquinoxaline with hydrazine hydrate is a key step, yielding the this compound intermediate.[4] This intermediate is often the direct precursor for crystallization or can be further derivatized, for instance, by condensation with various aldehydes or ketones to form the corresponding hydrazones.[5][6]
The choice of solvent and reaction conditions is critical. Ethanol is frequently used as a solvent for hydrazinolysis, as it readily dissolves the reactants and allows for the precipitation of the product upon cooling. The reaction is often refluxed to ensure complete conversion.[6]
Caption: General synthetic workflow for 2-hydrazonoquinoxaline derivatives.
The Crystallographic Protocol: From Solution to Structure
Obtaining a high-quality single crystal suitable for X-ray diffraction is arguably the most critical and often challenging step. The protocol below outlines a self-validating system for the crystallographic analysis of this compound derivatives.
Part 1: The Art and Science of Crystal Growth
The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. The choice of solvent is paramount and is guided by the solubility profile of the compound.
-
Solvent Selection Rationale: For many quinoxaline derivatives, which possess both aromatic (nonpolar) and heteroatomic (polar) features, solvents of intermediate polarity such as ethanol, methanol, or mixtures including DMF or DMSO are often successful. A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal for the slow cooling method.
-
Common Techniques:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. This method is straightforward and effective for moderately soluble compounds.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This technique provides excellent control over the rate of crystallization.
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow
This protocol details the key steps for collecting high-quality diffraction data.
Step-by-Step Methodology:
-
Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.
-
The crystal is mounted on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N). Causality: The oil prevents the crystal from drying and protects it from atmospheric moisture, especially during cryo-cooling.
-
-
Cryo-Cooling:
-
The mounted crystal is rapidly cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas.
-
Causality: Cooling significantly reduces atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. It also minimizes potential radiation damage to the crystal from the X-ray beam.
-
-
Data Collection:
-
The crystal is placed on a goniometer head in an X-ray diffractometer (e.g., a Bruker D8 VENTURE) equipped with a sensitive detector (e.g., a CMOS detector).
-
Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal.
-
The crystal is rotated through a series of angles, and diffraction patterns (a series of spots) are collected at each orientation.
-
Self-Validation: Modern data collection software automatically determines an optimal data collection strategy to ensure high completeness and redundancy of the data, which are critical for an accurate structure solution.
-
-
Data Processing:
-
The collected diffraction images are integrated to determine the position and intensity of each reflection.
-
The data is scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Self-Validation: Key statistics like R-merge and CC1/2 are calculated. A low R-merge value indicates good agreement between symmetry-equivalent reflections, confirming the quality of the data.
-
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Part 3: Structure Solution and Refinement
Once a quality dataset is obtained, the three-dimensional arrangement of atoms can be determined.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: This initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Final Validation: The quality of the final model is assessed using crystallographic R-factors (R1 and wR2), which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1. The final model is checked for any remaining significant peaks or holes in the difference electron density map.
Structural Insights into this compound Derivatives
The crystal structures of this compound derivatives reveal several key features that are crucial for understanding their behavior and biological function.
Molecular Conformation and Geometry
The quinoxaline ring system is inherently aromatic and, as expected, is typically planar or nearly planar. The hydrazino (-NH-NH2) or hydrazono (-N=CH-R) side chain introduces conformational flexibility. The torsion angles around the C-N and N-N bonds determine the orientation of the side chain relative to the quinoxaline core. This conformation is often stabilized by intramolecular hydrogen bonds, for example, between a hydrazone N-H and a nitrogen atom of the quinoxaline ring, which can influence the molecule's overall shape and receptor binding profile.
The Central Role of Intermolecular Hydrogen Bonding
Perhaps the most defining feature in the crystal packing of these derivatives is the extensive network of hydrogen bonds. The hydrazino and hydrazone moieties are rich in hydrogen bond donors (N-H groups) and acceptors (N atoms). These interactions are the primary drivers of the supramolecular assembly in the solid state.
Commonly observed motifs include:
-
Centrosymmetric Dimers: Molecules often pair up through N-H···N or N-H···O hydrogen bonds to form stable dimeric structures.
-
Chains and Sheets: These dimers can further self-assemble into one-dimensional chains or two-dimensional sheets, creating robust, layered architectures.
The specific hydrogen bonding pattern is highly dependent on the substituents present on the quinoxaline ring and the hydrazone moiety. Understanding these patterns is a cornerstone of crystal engineering and can be leveraged to design materials with specific properties.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
solubility and stability of 2-hydrazinoquinoxaline
An In-depth Technical Guide to the Solubility and Stability of 2-Hydrazinoquinoxaline
Introduction
This compound (C₈H₈N₄, MW: 160.18 g/mol ) is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a hydrazine group.[1] This scaffold is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of novel therapeutic agents.[2][3] Derivatives of this compound have demonstrated a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2][4] The efficacy and development of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, primarily its solubility and stability. Poor solubility can lead to low bioavailability, while instability can compromise the safety, potency, and shelf-life of the final drug product.[5]
This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for characterization. We will explore the theoretical basis for its behavior, present robust experimental protocols for its assessment, and discuss the implications for pharmaceutical formulation.
Part 1: The Solubility Profile of this compound
Understanding the solubility of an API is a critical first step in formulation development, as it directly impacts dissolution rate and bioavailability.[6] The structure of this compound—a planar, aromatic quinoxaline ring combined with a polar, hydrogen-bonding hydrazine group—suggests a nuanced solubility profile.
Theoretical Considerations
-
Polarity and Hydrogen Bonding : The hydrazine moiety (-NHNH₂) contains both hydrogen bond donors and acceptors, imparting polar characteristics to the molecule. This suggests a capacity for interaction with polar solvents. Analogous compounds like 2-hydrazinoethanol are noted for their water solubility due to extensive hydrogen bonding.[7]
-
Aromatic System : The quinoxaline ring system is largely nonpolar and hydrophobic, which will contribute to its solubility in organic solvents.
-
Ionization (pKa) : The hydrazine group is basic, meaning the molecule's overall charge and, consequently, its aqueous solubility will be highly dependent on pH. The predicted pKa is approximately 1.30, suggesting that it will be protonated and more soluble in acidic media.[8]
Solubility in Common Solvents
While exhaustive quantitative data for this compound is not widely published, empirical evidence from related synthetic procedures and the study of analogous compounds provides a qualitative understanding. It is reported to be soluble in solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol, which are common in biological screening and synthetic chemistry.[9][10] Its aqueous solubility is expected to be limited but can be enhanced at a low pH.
Experimental Determination of Solubility
A robust and reproducible method is essential for accurately quantifying solubility. The equilibrium shake-flask method followed by gravimetric or chromatographic analysis is a gold-standard technique.[11][12]
This protocol is designed to determine the thermodynamic equilibrium solubility of this compound in a given solvent system.
-
Preparation : Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl) in a sealed, inert container (e.g., glass vial). The presence of visible solid material is necessary to ensure saturation is reached.[11]
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
Sample Collection and Separation : Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample from the supernatant. It is critical to immediately separate the saturated solution from the undissolved solid to prevent post-sampling dissolution. This is best achieved by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).[12]
-
Analysis : Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calculation : The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.
The following diagram illustrates the workflow for this critical experiment.
Part 2: The Stability Profile and Degradation Pathways
Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH to ensure a product's quality, safety, and efficacy over its shelf-life.[14][15] Forced degradation (stress testing) is employed to deliberately degrade the API under conditions more severe than accelerated stability studies.[15] This crucial process helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14][16]
Forced Degradation Studies
This compound should be subjected to stress under hydrolytic, oxidative, photolytic, and thermal conditions as recommended by ICH guidelines.[14] The goal is to achieve a target degradation of 5-20%, as excessive degradation can obscure the formation of secondary, relevant degradants.[17]
-
Acid Hydrolysis : The hydrazine moiety is susceptible to hydrolysis, particularly in acidic conditions. A related compound, 2-Chloro-3-(2-pyridinyl)quinoxaline, is known to hydrolyze at the C2 position under acidic conditions to form its hydroxy derivative.[18] A similar pathway is plausible for this compound.
-
Base Hydrolysis : While generally more stable to base, evaluation under alkaline conditions is necessary to establish a complete stability profile.
-
Oxidation : Hydrazine and its derivatives can be susceptible to oxidation. Hydrogen peroxide is a commonly used stressing agent for this purpose.[16]
-
Photostability : The aromatic quinoxaline ring contains chromophores that absorb UV light, making the molecule potentially susceptible to photodegradation.[19] Testing should be conducted according to ICH Q1B guidelines.[17]
-
Thermal Degradation : High-temperature stress is used to evaluate the solid-state thermal stability of the API.
The diagram below outlines a typical workflow for a forced degradation study.
References
- 1. This compound | C8H8N4 | CID 289847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 61645-34-9 [amp.chemicalbook.com]
- 9. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. benchchem.com [benchchem.com]
- 13. netpharmalab.es [netpharmalab.es]
- 14. rjptonline.org [rjptonline.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ijrpp.com [ijrpp.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. benchchem.com [benchchem.com]
- 19. dissolutiontech.com [dissolutiontech.com]
Quantum Chemical Blueprint of 2-Hydrazinoquinoxaline: A Technical Guide for Drug Discovery
This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-hydrazinoquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. As a key scaffold in the development of novel therapeutic agents, a deep understanding of its electronic structure, reactivity, and spectroscopic properties is paramount for rational drug design. This document synthesizes field-proven computational methodologies to offer researchers and drug development professionals a robust protocol for in-silico characterization. While a dedicated, peer-reviewed computational study on this exact molecule is not extensively published, the protocols herein are grounded in established quantum chemical studies of analogous quinoxaline and hydrazone derivatives, ensuring scientific rigor and practical applicability.
Strategic Imperative: Why Model this compound?
Quinoxaline derivatives are renowned for their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a hydrazino (-NHNH₂) group at the C2 position creates a nucleophilic center and a hydrogen-bonding hub, features that can significantly influence molecular interactions with biological targets. Quantum chemical calculations serve as a powerful, non-experimental tool to dissect the molecule's intrinsic properties before committing to costly and time-consuming synthesis and screening.
This computational-first approach allows us to:
-
Predict Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.
-
Elucidate Electronic Structure: Map the electron density distribution, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the energy gap, which is critical for understanding chemical reactivity and electronic transitions.[2]
-
Simulate Spectroscopic Signatures: Generate theoretical FT-IR and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural identity.
-
Map Reactivity Hotspots: Use the Molecular Electrostatic Potential (MEP) surface to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
The logical progression from computational modeling to experimental validation and potential therapeutic application is a cornerstone of modern drug discovery.
Caption: Logical workflow from computational analysis to drug development.
The Computational Protocol: A Self-Validating System
The trustworthiness of computational results hinges on a well-defined and validated methodology. The protocol described below utilizes Density Functional Theory (DFT), a workhorse of quantum chemistry renowned for its balance of accuracy and computational efficiency.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Preparation:
-
Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a low-level method like molecular mechanics (e.g., UFF) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Causality: The goal is to find the global minimum on the potential energy surface, representing the molecule's most stable 3D structure.
-
Method: Employ the Gaussian 09 or a similar quantum chemistry software package.[2]
-
Level of Theory: Use the B3LYP hybrid functional. B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is widely used for organic molecules as it provides reliable results for geometries and electronic properties.[2]
-
Basis Set: Select the 6-311++G(d,p) basis set. This Pople-style basis set is flexible enough to accurately describe the electronic distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[2]
-
Execution: Run the optimization calculation. Confirm that the optimization has converged to a true minimum by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
-
Spectroscopic and Electronic Property Calculations:
-
Causality: Once the optimized geometry is obtained, it can be used as the basis for calculating various properties.
-
Execution: Using the optimized structure, perform single-point energy calculations and frequency calculations to obtain:
-
Vibrational Frequencies: For simulating the FT-IR spectrum.
-
Electronic Transitions: Using Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level to simulate the UV-Vis spectrum.
-
Molecular Orbitals: To analyze the HOMO and LUMO energies and distributions.
-
Electron Density: To generate the Molecular Electrostatic Potential (MEP) surface.
-
-
The following diagram illustrates this computational workflow.
Caption: A typical workflow for quantum chemical calculations.
Results and Discussion: Deconstructing this compound
Optimized Molecular Geometry
The geometry optimization reveals a nearly planar quinoxaline ring system. The hydrazino group introduces specific bond lengths and angles that are crucial for its chemical behavior. The table below presents illustrative structural parameters based on calculations of similar quinoxaline derivatives.[3] These values serve as a predictive baseline for experimental comparison.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| N1-C2 | 1.315 | |
| C2-C3 | 1.460 | |
| C2-N(H)-NH2 | 1.380 | |
| N(H)-NH2 | 1.410 | |
| Bond Angles (°) | ||
| N1-C2-C3 | 121.5 | |
| C3-C2-N(H)NH2 | 118.0 | |
| C2-N-N | 119.5 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.[4]
-
HOMO: The calculations show that the HOMO is primarily localized over the hydrazino group and the pyrazine ring, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the quinoxaline ring system, particularly the benzene moiety, suggesting this is the region most susceptible to nucleophilic attack.
| Parameter | Predicted Value (eV) |
| EHOMO | -5.85 |
| ELUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
The relatively small energy gap of 4.65 eV suggests that this compound is a moderately reactive molecule, capable of engaging in various chemical reactions, a desirable trait for a drug candidate that needs to interact with biological targets.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of electron density that provides an intuitive visualization of a molecule's reactive sites.
-
Red Regions (Negative Potential): These areas are electron-rich and are the preferred sites for electrophilic attack. For this compound, the most negative potential is concentrated around the nitrogen atoms of the quinoxaline ring and the terminal amino group (-NH₂) of the hydrazino moiety. These are the primary centers for hydrogen bond accepting.
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atoms of the hydrazino group, making them strong hydrogen bond donors.
-
Green Regions (Neutral Potential): These areas, primarily the benzene ring, are relatively neutral.
The MEP analysis strongly suggests that the hydrazino group is the most reactive site for intermolecular interactions, which is a critical insight for understanding its potential binding modes with protein targets.
Conclusion for the Field
This technical guide outlines a comprehensive and robust quantum chemical protocol for the in-silico characterization of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, electronic properties, and spectroscopic signatures. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the molecule's reactivity, highlighting the hydrazino group as a key pharmacophoric feature. These computational findings provide a foundational blueprint for guiding the synthesis of novel derivatives and for understanding the molecule's mechanism of action, thereby accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, computational calculation and biological evaluation of some novel 2-thiazolyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Hydrazino Group in Quinoxalines: A Technical Guide for Researchers
Introduction
The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, represents a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[2][3][4] A key functional group that imparts significant synthetic versatility to the quinoxaline core is the hydrazino (-NHNH₂) group. The lone pair of electrons on the two nitrogen atoms makes the hydrazino group a potent nucleophile, readily participating in a variety of chemical transformations.[5] This guide provides an in-depth exploration of the reactivity of the hydrazino group in quinoxalines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
I. The Nucleophilic Character of the Hydrazino Group
The primary site of reactivity in hydrazinoquinoxalines is the hydrazino moiety itself. The presence of two nitrogen atoms with available lone pairs of electrons confers strong nucleophilic character to this group.[5] This inherent nucleophilicity drives its participation in a wide array of reactions, most notably condensation and cyclization, which are fundamental to the synthesis of diverse quinoxaline-based heterocyclic systems.
A. Condensation Reactions: The Gateway to Functional Diversity
One of the most synthetically useful transformations of the hydrazino group is its condensation reaction with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone.[5][6]
This straightforward reaction allows for the introduction of a vast range of substituents onto the quinoxaline scaffold, facilitating the generation of large compound libraries for biological screening.[5] The resulting hydrazones are not merely final products but also versatile intermediates for further chemical modifications.
Experimental Protocol: General Procedure for Hydrazone Synthesis
A typical procedure involves the reaction of a 2-hydrazinylquinoxaline derivative with an appropriate aldehyde or ketone.[2][7]
Materials:
-
2-Hydrazinylquinoxaline derivative
-
Aldehyde or Ketone
-
Solvent (e.g., Dimethylformamide (DMF), Ethanol)
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., round-bottom flask)
-
Condenser (if refluxing)
Procedure:
-
Dissolve the 2-hydrazinylquinoxaline derivative in a suitable solvent (e.g., DMF) in a reaction vessel.
-
Add the corresponding aldehyde or ketone to the solution.
-
Stir the reaction mixture at ambient temperature for a specified period (e.g., 2 hours) or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the product can be isolated by precipitation, filtration, and subsequent purification (e.g., recrystallization).
B. Cyclization Reactions: Building Fused Heterocyclic Systems
The hydrazino group is a linchpin in the synthesis of various fused heterocyclic systems, most notably triazolo- and pyrazolo-quinoxalines. These reactions leverage the bifunctional nature of the hydrazino group to construct new rings onto the quinoxaline core.
1. Synthesis of[2][3][5]Triazolo[4,3-a]quinoxalines
A prevalent synthetic route to[2][3][5]triazolo[4,3-a]quinoxalines involves the cyclization of an intermediate hydrazone.[2] This is often achieved through an oxidation-reduction mechanism. For instance, after the initial condensation of 2-hydrazinylquinoxaline with an aldehyde to form the hydrazone, cyclization can be induced using an oxidizing agent like chloranil.[2]
Another common method for the cyclization of hydrazine-substituted heterocycles involves the use of orthoesters.[8]
The[2][3][5]triazolo[4,3-a]quinoxaline scaffold is of significant interest due to its wide range of pharmacological properties, including anticancer, antibacterial, and antiviral activities.[2][3][4][9]
2. Synthesis of Pyrazolo[4,3-f]quinoxalines
The synthesis of pyrazolo[4,3-f]quinoxalines often involves the reaction of a suitably substituted quinoxaline derivative with hydrazine. For example, reacting a quinoxaline with a hydrazine can lead to the formation of the pyrazole ring fused to the quinoxaline core.[10][11] These compounds have garnered attention for their potential as kinase inhibitors, particularly in the context of cancer therapy.[12]
II. Factors Influencing Reactivity
The reactivity of the hydrazino group in quinoxalines can be modulated by several factors, providing chemists with tools to control the outcome of their reactions.
A. Electronic Effects of Substituents
The presence of electron-withdrawing or electron-donating groups on the quinoxaline ring can influence the nucleophilicity of the hydrazino group. Electron-withdrawing groups can decrease the electron density on the hydrazino nitrogens, potentially reducing their reactivity. Conversely, electron-donating groups can enhance nucleophilicity.
B. Steric Hindrance
The steric environment around the hydrazino group can also play a crucial role. Bulky substituents in proximity to the hydrazino group may hinder its approach to electrophiles, thereby slowing down or even preventing a reaction.
C. Reaction Conditions
Standard reaction parameters such as temperature, solvent, and pH can significantly impact the course of the reaction. For instance, some condensation reactions proceed readily at ambient temperature, while others may require heating to overcome activation energy barriers.[2] The choice of solvent can influence the solubility of reactants and stabilize intermediates, affecting reaction rates and yields.
III. Characterization of Hydrazinoquinoxaline Derivatives
The structural elucidation of newly synthesized hydrazinoquinoxaline derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.
| Technique | Information Obtained | Typical Observations for Hydrazinoquinoxaline Derivatives |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (in hydrazides), and C=N (in hydrazones) vibrations.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the carbon-hydrogen framework and connectivity. | Signals corresponding to the protons of the hydrazino group (often exchangeable with D₂O), and aromatic protons of the quinoxaline core.[13] |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | Provides the molecular ion peak corresponding to the mass of the synthesized compound.[14] |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and crystal packing information.[15][16] |
Table 1: Spectroscopic Techniques for Characterization.
IV. Applications in Drug Discovery and Development
The synthetic accessibility and diverse reactivity of hydrazinoquinoxalines make them valuable building blocks in drug discovery. The ability to readily introduce a wide array of chemical moieties allows for the systematic exploration of structure-activity relationships (SAR).
The resulting fused heterocyclic systems, such as triazolo- and pyrazolo-quinoxalines, have demonstrated potent biological activities, making them attractive scaffolds for the development of novel therapeutic agents.[2][12] For example, certain[2][3][5]triazolo[4,3-a]quinoxaline derivatives have shown promising cytotoxic activities against melanoma cell lines.[2]
Conclusion
The hydrazino group is a cornerstone of quinoxaline chemistry, offering a powerful handle for the synthesis of a vast and structurally diverse range of heterocyclic compounds. Its inherent nucleophilicity drives key condensation and cyclization reactions, enabling the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. A thorough understanding of the factors that influence its reactivity, coupled with robust analytical characterization, is essential for harnessing the full synthetic potential of this versatile functional group. This guide provides a foundational framework for researchers to confidently explore and exploit the rich chemistry of hydrazinoquinoxalines in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazino-3-(trifluoromethyl)quinoxaline | 321433-92-5 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Synthetic Versatility of 2-Hydrazinoquinoxaline in Heterocyclic Chemistry
Introduction: The Quinoxaline Scaffold and the Strategic Importance of the 2-Hydrazino Synthon
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5][6] This wide-ranging therapeutic potential has established them as a cornerstone for drug discovery programs.
The functionalization of the quinoxaline core is key to modulating its pharmacological profile. Among the various synthetic precursors, 2-hydrazinoquinoxaline stands out as a uniquely versatile and powerful building block. The presence of the highly nucleophilic hydrazine moiety (-NHNH₂) at the C2 position provides a reactive handle for a diverse array of cyclization and condensation reactions. This allows for the efficient construction of fused polycyclic heteroaromatic systems, which are often sought after for their rigid conformations and novel structure-activity relationships.
This guide provides a detailed exploration of the synthetic utility of this compound. It offers field-proven protocols for its preparation and subsequent transformation into high-value heterocyclic systems, explains the mechanistic rationale behind these transformations, and presents data to guide researchers in their synthetic endeavors.
Figure 1: The central role of this compound in heterocyclic synthesis.
Part 1: Synthesis of the Key Precursor, this compound
The most common and efficient route to this compound involves the nucleophilic substitution of a suitable leaving group, typically a halogen, from the C2 position of the quinoxaline ring. The protocol below details the synthesis from the readily available 2-chloroquinoxaline.
Protocol 1: Synthesis of this compound from 2-Chloroquinoxaline
This protocol is based on the well-established hydrazinolysis of 2-haloquinoxalines.[3][7] The high nucleophilicity of hydrazine hydrate allows for a clean displacement of the chloride ion.
-
Reagents & Materials:
-
2-Chloroquinoxaline
-
Hydrazine hydrate (80% or higher)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Ice bath
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) in absolute ethanol (approx. 20 mL per gram of starting material).
-
Reagent Addition: While stirring, add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature. The excess hydrazine ensures complete conversion and minimizes side reactions.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-6 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the product under vacuum to yield this compound as a solid.
-
-
Causality and Insights:
-
Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the starting material and is compatible with the reflux temperature.
-
Excess Hydrazine: Using an excess of hydrazine hydrate drives the reaction to completion via Le Chatelier's principle.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic signals for the quinoxaline ring protons and the -NH and -NH₂ protons of the hydrazine group.
-
Part 2: Core Application I - Synthesis of[1][2][3]Triazolo[4,3-a]quinoxalines
One of the most valuable applications of this compound is its use in synthesizing the[1][2][3]triazolo[4,3-a]quinoxaline scaffold, a core structure in many pharmacologically active compounds.[6] This is achieved through a cyclocondensation reaction with a one-carbon electrophile.
Figure 2: General workflow for the synthesis of triazoloquinoxalines.
Protocol 2: Synthesis of 1-Methyl-[1][2][3]triazolo[4,3-a]quinoxaline
This protocol uses acetic acid as the one-carbon source, which first forms an acylhydrazide intermediate that subsequently cyclizes upon heating.
-
Reagents & Materials:
-
This compound (from Protocol 1)
-
Glacial Acetic Acid
-
Reflux condenser and heating mantle
-
Beakers and filtration apparatus
-
-
Step-by-Step Procedure:
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add an excess of glacial acetic acid (which acts as both reagent and solvent).
-
Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into a beaker of cold water.
-
Neutralization & Precipitation: Carefully neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the pure compound.[3]
-
Data Summary Table: Synthesis of Triazoloquinoxalines
| Entry | One-Carbon Source | Conditions | Yield (%) | Reference |
| 1 | Triethyl Orthoformate | Acetic Acid (cat.), Reflux | Good | [3] |
| 2 | Acetic Acid | Reflux | Not specified | [3] |
| 3 | Formic Acid | Reflux | High | [8] |
| 4 | Various Carboxylic Acids | Polyphosphoric Acid (PPA) | Moderate-Good | [6] |
Part 3: Core Application II - Synthesis of Pyrazolo[1,5-a]quinoxalines
The reaction of this compound with 1,3-dicarbonyl compounds provides a direct and efficient route to the pyrazolo[1,5-a]quinoxaline system.[9] This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization with the elimination of water.[10][11]
Figure 3: Key mechanistic steps in pyrazoloquinoxaline formation.
Protocol 3: Synthesis of 2,4-Dimethylpyrazolo[1,5-a]quinoxaline
This protocol details the reaction with acetylacetone (a 1,3-dicarbonyl compound).
-
Reagents & Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Acetic Acid (solvent)
-
Reflux condenser and heating mantle
-
Filtration apparatus
-
-
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask. Acetic acid can act as both solvent and a catalyst.
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-5 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. If the product precipitates directly, it can be collected by filtration.
-
Work-up: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue is then triturated with a non-polar solvent (like hexane) or recrystallized from ethanol to yield the pure product.
-
-
Causality and Insights:
-
Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyls can potentially lead to two different regioisomers. The reaction outcome is often controlled by the relative reactivity of the two carbonyl groups.
-
Catalysis: While the reaction can proceed thermally, acid catalysis (using acetic acid as the solvent, for example) accelerates both the initial condensation and the final dehydration step.
-
Part 4: Other Key Synthetic Transformations
The reactivity of the hydrazine moiety extends beyond the synthesis of five-membered rings, opening pathways to a variety of other important heterocyclic systems.
1. Synthesis of Tetrazolo[1,5-a]quinoxalines:
-
Reaction: Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid) leads to the formation of an azide intermediate, which undergoes spontaneous cyclization.[3][7] This provides a high-yield route to the tetrazole-fused system.
2. Synthesis of 1,2,4-Triazino[4,3-a]quinoxalines:
-
Reaction: Condensation with α-haloketones, such as chloroacetone, followed by cyclization, yields six-membered triazine-fused quinoxalines.[3][8]
3. Formation of Hydrazones (Schiff Bases):
-
Reaction: A simple condensation with various aldehydes and ketones in an alcoholic solvent, often with a catalytic amount of acid, yields stable hydrazone derivatives.[3][12] These hydrazones are not just final products but can serve as intermediates for further cyclization reactions or as ligands in coordination chemistry.
Conclusion
This compound has proven to be an exceptionally reliable and versatile precursor in heterocyclic synthesis. Its straightforward preparation and the predictable reactivity of the hydrazine group allow for the construction of diverse and complex molecular architectures, including the medicinally significant triazolo- and pyrazolo-fused quinoxalines. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to explore the rich chemistry of the quinoxaline scaffold and develop novel compounds with therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
The Strategic Synthesis of Triazoloquinoxalines: A Guide to Utilizing 2-Hydrazinoquinoxaline as a Versatile Precursor
Introduction: The Therapeutic Promise of the Triazoloquinoxaline Scaffold
The fusion of a triazole ring with a quinoxaline nucleus gives rise to the[1][2]triazolo[4,3-a]quinoxaline scaffold, a privileged heterocyclic system in medicinal chemistry.[1][2] This structural motif is the cornerstone of a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties.[1][3][4][5] The therapeutic potential of these compounds stems from their ability to interact with various biological targets, making them a focal point for drug discovery and development professionals. This guide provides an in-depth exploration of the synthesis of triazoloquinoxalines, with a particular focus on the pivotal role of 2-hydrazinoquinoxaline as a versatile precursor. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for the synthesis of these valuable compounds.
The Cornerstone Precursor: Synthesis of this compound
The journey to triazoloquinoxalines invariably begins with the synthesis of the key intermediate, this compound. The most common and efficient route to this precursor involves the nucleophilic substitution of a halogen, typically chlorine, from a 2-haloquinoxaline derivative with hydrazine hydrate. The starting material, 2,3-dichloroquinoxaline, is readily accessible and serves as an excellent electrophile for this transformation.
Experimental Protocol: Synthesis of 2-Chloro-3-hydrazinylquinoxaline
This protocol outlines the synthesis of 2-chloro-3-hydrazinylquinoxaline, a common intermediate for further cyclization reactions.
Materials:
-
2,3-dichloroquinoxaline
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 2-chloro-3-hydrazinylquinoxaline as a solid.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both 2,3-dichloroquinoxaline and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point is also suitable for reactions that may require gentle heating, although this specific reaction proceeds efficiently at room temperature.
-
Stoichiometry of Hydrazine Hydrate: Using a slight excess of hydrazine hydrate can help to ensure the complete consumption of the starting 2,3-dichloroquinoxaline. However, a large excess should be avoided as it can lead to the formation of the di-substituted product, 2,3-dihydrazinoquinoxaline.
-
Room Temperature Reaction: The nucleophilic aromatic substitution of one chlorine atom is facile and proceeds readily at ambient temperature, minimizing the formation of side products.
Forging the Triazole Ring: Cyclization Strategies for Triazoloquinoxalines
The hydrazinyl group of this compound is a potent binucleophile, poised for cyclization with a variety of electrophilic partners to construct the fused triazole ring. The choice of the cyclizing agent dictates the substitution pattern at the 1-position of the resulting triazoloquinoxaline.
Method A: Cyclization with Orthoesters
A widely employed and efficient method for the synthesis of[1][2]triazolo[4,3-a]quinoxalines involves the reaction of a this compound derivative with an orthoester, such as triethyl orthoformate or triethyl orthoacetate. This reaction proceeds through a condensation-cyclization cascade.
This protocol details the synthesis of the parent 4-chloro-[1][2]triazolo[4,3-a]quinoxaline using triethyl orthoformate.
Materials:
-
2-chloro-3-hydrazinylquinoxaline
-
Triethyl orthoformate
-
Formic acid (or other appropriate carboxylic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 2-chloro-3-hydrazinylquinoxaline (0.39 g, 2 mmol) in formic acid (10 mL).
-
To this suspension, add triethyl orthoformate (1.5 mL).
-
Heat the reaction mixture under reflux for 8 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The crude product is recrystallized from ethanol to afford pure 4-chloro-[1][2]triazolo[4,3-a]quinoxaline.
Alternative Procedure: A reaction mixture of 2-chloro-3-hydrazinoquinoxaline (4 g) in triethyl orthoformate (40 ml) can be heated at 100°C for one hour. Upon cooling, the precipitated solid is filtered, washed with cyclohexane, and dried.[1]
Causality Behind Experimental Choices:
-
Orthoester as Cyclizing Agent: The orthoester serves as a one-carbon electrophile. Under acidic conditions, it generates a reactive intermediate that condenses with the hydrazinyl group, followed by an intramolecular cyclization and elimination of ethanol to form the stable triazole ring.
-
Carboxylic Acid as Solvent and Catalyst: The carboxylic acid, such as formic acid, acts as both a solvent and an acid catalyst, facilitating the reaction. The choice of carboxylic acid can influence the substituent at the 1-position if a different orthoester is used (e.g., acetic acid with triethyl orthoacetate to introduce a methyl group).
-
Reflux Conditions: The elevated temperature is necessary to drive the condensation and cyclization reactions to completion.
| Substituent at C1 | Orthoester | Carboxylic Acid | Yield (%) | Melting Point (°C) | Reference |
| H | Triethyl orthoformate | Formic acid | 72 | 152-153 | |
| CH₃ | Triethyl orthoacetate | Acetic acid | 83 | 161-163 | |
| H | Triethyl orthoformate | - | - | 287-290 | [1] |
| CH₃ | Triethyl orthoacetate | - | 65 | 215-222 | [7] |
Method B: Cyclization with Aldehydes
Another versatile approach to introduce a diverse range of substituents at the 1-position of the triazoloquinoxaline scaffold is through the condensation of this compound with various aldehydes. This reaction typically proceeds in two steps: the formation of a hydrazone intermediate, followed by an oxidative cyclization.
This protocol describes a general procedure for the synthesis of 1-aryl substituted triazoloquinoxalines.
Materials:
-
2-chloro-3-hydrazinylquinoxaline
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimethylformamide (DMF)
-
Chloranil (tetrachloro-1,4-benzoquinone)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-chloro-3-hydrazinylquinoxaline (1.0 eq) in DMF. Add the desired aromatic aldehyde (1.0-1.1 eq) and stir the mixture at ambient temperature for 2 hours.[2]
-
Oxidative Cyclization: To the reaction mixture containing the hydrazone, add chloranil (1.1-1.2 eq). Heat the mixture at reflux for 18 hours.[2]
-
After cooling, the reaction mixture is typically poured into water to precipitate the crude product.
-
The solid is collected by filtration and purified by column chromatography on silica gel to yield the desired 1-aryl-4-chloro-[1][2]triazolo[4,3-a]quinoxaline.
Causality Behind Experimental Choices:
-
Aldehyde as Substrate: The aldehyde provides the carbon atom for the C1 position of the triazole ring and the desired substituent. The wide availability of aldehydes allows for significant diversification of the final product.
-
Chloranil as Oxidant: Chloranil is a mild and effective oxidizing agent that facilitates the intramolecular cyclization of the hydrazone intermediate to the aromatic triazole ring.[2]
-
Two-Step, One-Pot Reaction: The formation of the hydrazone followed by in-situ oxidative cyclization offers a streamlined and efficient synthetic route.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of the Key Precursor.
Caption: Cyclization to Triazoloquinoxalines.
Applications in Drug Discovery: The Biological Significance of Triazoloquinoxalines
The[1][2]triazolo[4,3-a]quinoxaline scaffold is a recurring motif in compounds with significant biological activity, making it a highly attractive target for medicinal chemists.
-
Anticancer Activity: Numerous derivatives of triazoloquinoxalines have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2] Some compounds have been shown to act as DNA intercalators, while others exhibit inhibitory activity against key enzymes involved in cancer progression, such as topoisomerase II.[2]
-
Antimicrobial and Antiviral Properties: The fused heterocyclic system has also been incorporated into molecules with notable antibacterial, antifungal, and antiviral activities.[1][5] This highlights the potential of triazoloquinoxalines in the development of new anti-infective agents.
-
Other Therapeutic Areas: Beyond oncology and infectious diseases, triazoloquinoxalines have shown promise in other therapeutic areas, including as cardiac modulators and anti-neurodegenerative agents.[1]
The diverse biological profile of triazoloquinoxalines underscores the importance of efficient and versatile synthetic methodologies to access a wide array of analogues for structure-activity relationship (SAR) studies and lead optimization.
Conclusion
This compound has proven to be an exceptionally valuable and versatile precursor for the synthesis of the medicinally important[1][2]triazolo[4,3-a]quinoxaline scaffold. The straightforward synthesis of this key intermediate, coupled with the diverse and efficient cyclization strategies available, provides researchers and drug development professionals with a powerful toolkit for the creation of novel and potent therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the chemical space around the triazoloquinoxaline nucleus and to accelerate the discovery of new medicines.
References
- 1. prepchem.com [prepchem.com]
- 2. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
Synthesis of Pyrazolo[1,5-a]quinoxalines: An Application Note and Protocol Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction: The Rising Prominence of Pyrazolo[1,5-a]quinoxalines in Drug Discovery
The pyrazolo[1,5-a]quinoxaline scaffold is a privileged heterocyclic framework that has garnered significant attention in medicinal chemistry and drug development. This fused ring system, comprising a pyrazole ring fused to a quinoxaline moiety, exhibits a unique three-dimensional architecture that allows for diverse functionalization, making it an attractive template for the design of novel therapeutic agents. Compounds bearing this core structure have demonstrated a wide spectrum of biological activities, including potent inhibition of various kinases, and have shown promise as anticancer and antiviral agents.[1] The rigid, planar nature of the pyrazolo[1,5-a]quinoxaline system provides a robust platform for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a detailed overview of the key synthetic strategies for accessing this important heterocyclic system, with a focus on the underlying mechanistic principles and practical experimental protocols.
Strategic Approaches to the Synthesis of the Pyrazolo[1,5-a]quinoxaline Core
The construction of the pyrazolo[1,5-a]quinoxaline ring system can be broadly categorized into two main strategies:
-
Strategy A: Formation of the Pyrazine Ring onto a Pre-existing Pyrazole Core. This approach typically involves the cyclization of a suitably substituted pyrazole precursor.
-
Strategy B: Formation of the Pyrazole Ring onto a Pre-existing Quinoxaline Core. This less common approach utilizes a quinoxaline derivative as the starting material for the construction of the fused pyrazole ring.
This guide will primarily focus on the more prevalent Strategy A, detailing several robust and versatile synthetic methodologies.
Methodology 1: One-Pot Transition-Metal-Free Synthesis of Pyrazolo[1,5-a]quinoxalin-4(5H)-ones
A highly efficient and atom-economical approach for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones involves a one-pot cascade reaction between 1-(2-chlorophenyl)-5-ethylcarboxylate-pyrazoles and various primary alkylamines.[2] This transition-metal-free method proceeds via an initial amidation followed by an intramolecular nucleophilic aromatic substitution (SNA r).[2]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the primary amine on the ester carbonyl of the pyrazole starting material, leading to the formation of an amide intermediate. Subsequent intramolecular N-arylation, facilitated by a suitable base, results in the displacement of the chloro substituent on the phenyl ring, yielding the desired tricyclic pyrazolo[1,5-a]quinoxalin-4(5H)-one.[2] The efficiency of this one-pot procedure is a significant advantage, as it avoids the isolation of intermediates, thereby saving time and resources.
References
Application Notes & Protocols: The Versatility of the 2-Hydrazinoquinoxaline Scaffold in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous agents with a wide spectrum of biological activities.[1][2] The introduction of a hydrazino moiety at the 2-position significantly enhances the synthetic versatility and pharmacological potential of this core. 2-Hydrazinoquinoxaline serves as a crucial building block for a diverse array of more complex heterocyclic systems and as a pharmacophore in its own right.[3][4] This technical guide provides an in-depth exploration of the synthesis and application of this compound derivatives, focusing on their established roles as anticancer, antimicrobial, and anti-inflammatory agents. We will provide field-proven insights into their mechanisms of action, detailed experimental protocols for their synthesis and biological evaluation, and a summary of key structure-activity relationship data.
The this compound Core: Synthesis and Chemical Logic
The foundational step in exploring the medicinal chemistry of this scaffold is its synthesis. The most common and efficient route involves the nucleophilic substitution of a leaving group, typically a halogen, from the quinoxaline core by hydrazine. The reactivity of the C2 position and the nucleophilicity of hydrazine make this a robust and high-yielding transformation.
A general synthetic pathway often commences with 2-chloroquinoxaline, which is readily prepared from quinoxalin-2(1H)-one. The subsequent hydrazinolysis displaces the chloride to yield the target this compound.[5]
Protocol 1: General Synthesis of this compound
This protocol outlines the synthesis starting from the commercially available 2-chloroquinoxaline.
Causality and Experimental Rationale:
-
Solvent Choice: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the progression of the nucleophilic substitution.
-
Reagent Stoichiometry: An excess of hydrazine hydrate is used to ensure the complete consumption of the 2-chloroquinoxaline starting material and to drive the reaction equilibrium towards the product.
-
Temperature Control: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing degradation of the reactants or products.
-
Work-up: Cooling the reaction mixture allows for the crystallization of the product, which can then be isolated by simple filtration. Washing with cold ethanol removes residual hydrazine hydrate and other soluble impurities.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoxaline (1.0 eq) in absolute ethanol.
-
Reagent Addition: To this solution, add hydrazine hydrate (3.0-5.0 eq) dropwise with stirring.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry it under vacuum to yield this compound.
Caption: General synthesis of this compound.
Application in Oncology: A Scaffold for Novel Anticancer Agents
Quinoxaline derivatives, particularly those bearing a hydrazone or hydrazine moiety, have demonstrated significant potential as anticancer agents.[1][6][7] Their mechanisms of action are often multifaceted, including the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[6]
Mechanism of Action Insight: Several studies have shown that quinoxaline derivatives can trigger apoptosis in cancer cells by modulating key regulatory proteins. For instance, certain compounds have been found to upregulate pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[6] Furthermore, these molecules can arrest the cell cycle at various phases (e.g., G2/M or S phase), preventing cancer cell proliferation.[6]
Data Presentation: Cytotoxic Activity of Quinoxaline Hydrazone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoxaline derivatives against various human cancer cell lines, showcasing the scaffold's potential.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3d | HL-60 | Leukemia | 5.15 | [8] |
| Compound 7a | IGROV1 | Ovarian | 14.5 | [8] |
| Compound 7a | OVCAR-4 | Ovarian | 16.0 | [8] |
| Compound IV | PC-3 | Prostate | 2.11 | [6] |
| Compound 3b | MCF-7 | Breast | 1.85 | [6] |
| Compound 1 | A549 | Lung | 0.0027 | [6] |
| Compound 3 | MCF-7 | Breast | 0.0022 | [6] |
Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for evaluating the cytotoxic potential of new chemical entities.[9][10]
Principle of the Assay: This assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of this colored solution can be quantified by a spectrophotometer.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for assessing cytotoxicity via MTT assay.
Application in Infectious Diseases: A Scaffold for Antimicrobial Agents
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[12] Quinoxaline derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[2][7][13]
Mechanism of Action Insight: While the exact mechanisms can vary, some quinoxaline derivatives are known to function as intercalating agents, binding to bacterial DNA and inhibiting essential processes like replication and transcription.[14] Others have been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is crucial for maintaining DNA topology.[15]
Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoxaline derivatives against various pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
| Compound/Derivative | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| 4a | S. aureus | Gram (+) Bacteria | 0.97 - 1.95 | [15] |
| 7 | S. aureus | Gram (+) Bacteria | 1.95 - 3.9 | [15] |
| 8a | B. subtilis | Gram (+) Bacteria | 0.97 | [15] |
| 11b | E. coli | Gram (-) Bacteria | 1.95 | [15] |
| 16 | C. albicans | Fungus | 3.9 | [15] |
| 3HTQ | P. aeruginosa | Gram (-) Bacteria | 8 - 128 | [17] |
| 3HTQ | C. albicans | Fungus | > Amphotericin B | [18] |
Protocol 3: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][19]
Principle of the Assay: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid broth medium. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the agent that inhibits growth is recorded as the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination.
Application in Inflammation: A Scaffold for Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases. Hydrazone and hydrazino derivatives have been identified as potent anti-inflammatory agents.[20][21] Quinoxaline-based compounds, in particular, have been shown to modulate inflammatory pathways effectively.[22][23][24]
Mechanism of Action Insight: The anti-inflammatory effects of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and cytokines. A key target is Cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins, which are potent inflammatory mediators.[20][25] Additionally, these derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6, which orchestrate the inflammatory response.[22][23]
Caption: Putative anti-inflammatory mechanism of action.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[23]
Principle of the Assay: Subplantar injection of carrageenan into the rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound, administered prior to the carrageenan challenge, to reduce the extent of paw swelling compared to a control group is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6): a negative control group (vehicle), a positive control group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the this compound derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Before administering any substance, measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume. Determine the percentage of inhibition of edema for the treated groups compared to the negative control group.
Conclusion and Future Directions
The this compound scaffold is a synthetically accessible and pharmacologically versatile core. Its derivatives have consistently demonstrated potent activity across critical therapeutic areas, including oncology, infectious diseases, and inflammation. The ease of modification at the hydrazino moiety allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity. Future research should focus on elucidating more detailed mechanisms of action, exploring novel fused heterocyclic systems derived from this core, and optimizing pharmacokinetic and safety profiles to advance promising candidates toward clinical development.
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- 8. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
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- 21. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One [journals.plos.org]
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Introduction: The Promise of the 2-Hydrazinoquinoxaline Scaffold in an Era of Antimicrobial Resistance
An in-depth guide to the development of antimicrobial agents from the 2-hydrazinoquinoxaline scaffold, designed for researchers, scientists, and drug development professionals.
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1][2] The quinoxaline scaffold, a heterocyclic framework, has emerged as a "privileged structure" in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] Notably, quinoxaline-based compounds have shown significant potential as antimicrobial agents, capable of circumventing existing resistance mechanisms.[1]
The this compound core is a particularly attractive starting point for developing new antimicrobials. The reactive hydrazine moiety serves as a versatile chemical handle for synthesizing a wide array of derivatives, such as hydrazones, pyrazoles, and triazoles.[6][7][8] This chemical tractability allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the key stages in the development pipeline, from initial synthesis to antimicrobial evaluation and preliminary safety profiling.
Part 1: Synthesis and Chemical Diversification
The foundational step in this discovery pipeline is the efficient synthesis of the this compound core and its subsequent derivatization. The most common route involves the nucleophilic substitution of a leaving group, typically chlorine, at the C2 position of the quinoxaline ring with hydrazine hydrate.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines the synthesis of the key intermediate, (3-methylquinoxalin-2-yl)hydrazine, and its subsequent conversion into a Schiff base derivative, a common strategy to enhance biological activity.[5]
A. Synthesis of the this compound Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methylquinoxaline (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: Cool the solution in an ice bath (0-5 °C). Add hydrazine hydrate (99%, 2-3 equivalents) dropwise with continuous stirring. The excess hydrazine acts as both a nucleophile and a base to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Isolation: Upon completion, a precipitate usually forms. Filter the solid product, wash it with cold ethanol to remove excess hydrazine hydrate, and dry it under a vacuum. The resulting product is typically (3-methylquinoxalin-2-yl)hydrazine.[7]
B. Synthesis of Schiff Base Derivatives
-
Condensation Reaction: Dissolve the synthesized (3-methylquinoxalin-2-yl)hydrazine (1 equivalent) in ethanol. Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the formation of the new product by TLC.
-
Purification: After cooling, the solid Schiff base product often precipitates. Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure compound.[5]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively inert under these conditions. Its boiling point is suitable for reflux without requiring specialized equipment.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the nucleophilic substitution reaction to completion according to Le Chatelier's principle.
-
Acid Catalysis: The condensation of a hydrazine with an aldehyde to form a hydrazone (Schiff base) is catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
Caption: Synthetic workflow for this compound derivatives.
Part 2: Evaluating Antimicrobial Efficacy In Vitro
The primary assessment of a new compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9][10] The MIC is the lowest concentration of an agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[9][10][11]
Protocol 2: MIC & MBC Determination by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
A. Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Compound Stock: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).[10][12] The final volume in each well should be 100 µL, with concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing MHB and bacteria only (no compound).
-
Negative Control: Wells containing MHB only (no bacteria or compound).
-
Standard Antibiotic: A row with a known antibiotic (e.g., Ciprofloxacin) as a reference.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12]
B. Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥99.9% kill rate.[10]
Caption: Workflow for MIC and MBC determination.
Table 1: Representative Antimicrobial Activity Data
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| QX-H (Parent) | -NHNH₂ | 64 | >256 | 128 | >256 |
| QX-01 | Schiff base (4-Cl-Ph) | 8 | 16 | 32 | 64 |
| QX-02 | Schiff base (4-NO₂-Ph) | 4 | 8 | 16 | 32 |
| Ciprofloxacin | (Reference) | 0.5 | 1 | 0.25 | 0.5 |
Part 3: Assessing the Safety Profile: Cytotoxicity
An effective antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal harm to host cells.[13][14][15] Cytotoxicity assays are therefore a critical step in preclinical evaluation. The Lactate Dehydrogenase (LDH) assay is a common method used to quantify cell death by measuring the release of this cytosolic enzyme from cells with compromised membrane integrity.[16][17]
Protocol 3: LDH Cytotoxicity Assay
-
Cell Culture: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound derivative.
-
Controls:
-
Untreated Control: Cells with medium only (represents spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) to induce 100% cell death.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant. This mixture contains substrates that are converted by LDH into a colored formazan product.
-
Incubation and Measurement: Incubate at room temperature, protected from light, for 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Caption: Workflow for LDH cytotoxicity assay.
Part 4: Investigating the Mechanism of Action
Understanding how a compound kills bacteria is crucial for its development. Quinoxaline 1,4-di-N-oxides, a related class, are known to be bioreductive compounds that generate reactive oxygen species (ROS) under anaerobic or hypoxic conditions, leading to oxidative DNA damage.[3][18] This mechanism may be relevant for some this compound derivatives as well.
A proposed mechanism involves the intracellular reduction of the quinoxaline derivative, which generates superoxide radicals (O₂⁻) and other ROS. These highly reactive species can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[18]
Caption: Proposed mechanism of action via ROS generation.
Part 5: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and analysis of the corresponding changes in antimicrobial activity allow for the development of a Structure-Activity Relationship (SAR).[1][19] This is essential for rationally designing more potent and selective analogs.
Table 2: Key Structure-Activity Relationships for this compound Derivatives
| Position/Moiety | Modification | Impact on Antimicrobial Activity | Rationale / Notes |
| Hydrazine Moiety | Conversion to Schiff bases | Generally increases activity[5] | The resulting imine bond and appended aromatic ring can enhance lipophilicity, facilitating cell wall penetration, and may introduce new binding interactions with bacterial targets. |
| Aromatic Ring of Schiff Base | Addition of Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Often enhances activity[6] | These groups can increase the electrophilicity of the molecule or influence its electronic properties, potentially favoring interactions with biological targets or enhancing ROS generation. |
| Quinoxaline Ring (C6/C7) | Substitution with electron-donating or -withdrawing groups | Variable, but can significantly modulate activity | Modifies the overall electronic character and steric profile of the scaffold, influencing target binding and cell permeability.[1] |
| Hydrazine Moiety | Cyclization into triazole or pyrazole rings | Can lead to highly active compounds[6][8] | The resulting rigid, planar heterocyclic systems may fit more effectively into the active sites of bacterial enzymes. |
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. Its synthetic accessibility allows for the creation of large, diverse chemical libraries. By employing a systematic workflow that includes synthesis, robust in vitro efficacy testing (MIC/MBC), and early safety assessment (cytotoxicity), researchers can efficiently identify promising lead compounds. Further investigation into the mechanism of action and optimization through SAR studies will be critical in advancing these molecules through the drug development pipeline to combat the growing threat of antimicrobial resistance.
References
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- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Cell Adhesion and Cytotoxicity Assessment of Collagen-Coated Electrospun PCL Membranes Functionalized with Silver Nanoparticles [mdpi.com]
- 18. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Synthesis of Novel Anticancer Agents from 2-Hydrazinoquinoxaline: A Detailed Guide for Drug Discovery
Introduction: The Quinoxaline Scaffold in Oncology
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] This structural motif is found in numerous compounds with diverse pharmacological activities, including a significant number of potent anticancer agents.[2] The anticancer properties of quinoxaline derivatives often stem from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases, or to induce programmed cell death (apoptosis).[3]
Among the various functionalized quinoxalines, 2-hydrazinoquinoxaline stands out as a versatile and highly reactive starting material for the synthesis of a diverse library of potential anticancer compounds. The presence of the nucleophilic hydrazino group provides a chemical handle for a variety of chemical transformations, including the formation of hydrazones, pyrazoles, and fused heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer compounds derived from this compound, complete with detailed protocols, mechanistic insights, and data on their biological evaluation.
Synthetic Strategies and Key Transformations
The synthetic utility of this compound in generating compounds with anticancer potential primarily revolves around the reactivity of the hydrazino moiety. Two of the most effective and widely employed strategies are:
-
Formation of Schiff Bases (Hydrazones): Condensation of this compound with a variety of aldehydes and ketones yields Schiff bases. This approach allows for the introduction of diverse structural motifs, which can be tailored to interact with specific biological targets.
-
Cyclization to Fused Heterocyclic Systems: The hydrazino group is an excellent precursor for the construction of fused ring systems, such as 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines. These rigid, planar structures can effectively intercalate with DNA or fit into the active sites of enzymes.[1][4][5]
The following sections provide detailed protocols for these key synthetic transformations.
Part 1: Synthesis of Quinoxaline-2-yl-hydrazone Derivatives (Schiff Bases)
The reaction of this compound with various aromatic and heteroaromatic aldehydes is a straightforward and efficient method for generating a library of potential anticancer agents. The resulting hydrazones can chelate metal ions or interact with biological targets through hydrogen bonding and hydrophobic interactions.[3][6]
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted aldehyde.
Materials and Reagents:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Beakers, round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) with gentle warming and stirring until a clear solution is obtained.
-
Addition of Aldehyde: To the solution of this compound, add the substituted aldehyde (1.0 mmol) in one portion.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently refluxed for 2-4 hours. The progress of the reaction should be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph TD { A[this compound] -- Aldehyde, EtOH, Acetic Acid --> B(Schiff Base Formation); B -- Reflux/Stirring --> C{Reaction Mixture}; C -- Cool & Filter --> D[Crude Product]; D -- Recrystallization --> E(Purified Schiff Base); subgraph Legend direction LR Start ----> Step1; Step1 ----> Step2; end }
Caption: Workflow for the synthesis of Schiff bases from this compound.
Causality Behind Experimental Choices:
-
Solvent: Absolute ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon cooling.
-
Catalyst: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine nitrogen.
-
Purification: Recrystallization is an effective method for purifying solid organic compounds, yielding high-purity crystalline products.
Part 2: Synthesis of Fused[1][4][7]Triazolo[4,3-a]quinoxalines
The intramolecular cyclization of acylhydrazino- or thioacylhydrazino-quinoxalines is a powerful strategy to construct the therapeutically important 1,2,4-triazolo[4,3-a]quinoxaline ring system. These compounds have demonstrated significant anticancer activity.[1][4][5]
Experimental Protocol: Synthesis of 1-Substituted-4-phenyl-[1][4][7]triazolo[4,3-a]quinoxalines
This protocol outlines the synthesis of a fused triazoloquinoxaline system, a class of compounds with demonstrated broad-spectrum anticancer activity.[7]
Materials and Reagents:
-
2-Hydrazino-3-phenylquinoxaline
-
Aromatic acid chloride (e.g., benzoyl chloride) or Orthoesters (e.g., triethyl orthoformate)
-
Pyridine or Triethylamine (as a base)
-
Phosphorus oxychloride (for cyclization)
-
Anhydrous Dioxane or Toluene
-
Ice bath, heating mantle, reflux condenser
-
Rotary evaporator
Procedure:
-
Acylation of this compound:
-
Dissolve 2-hydrazino-3-phenylquinoxaline (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add the aromatic acid chloride (1.1 mmol) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. This intermediate is the N-acyl-N'-(3-phenylquinoxalin-2-yl)hydrazine.
-
-
Cyclization to the Triazoloquinoxaline:
-
Suspend the dried intermediate (1.0 mmol) in phosphorus oxychloride (5 mL).
-
Reflux the mixture for 2-3 hours. The reaction should be monitored by TLC.
-
After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure using a rotary evaporator.
-
The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is dried and can be purified by column chromatography on silica gel or by recrystallization.
-
-
Characterization: The final product's structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph TD { A[2-Hydrazino-3-phenylquinoxaline] -- Acid Chloride, Pyridine --> B(N-Acyl Hydrazine Intermediate); B -- POCl3, Reflux --> C{Cyclization Reaction}; C -- Work-up & Purification --> D(1-Substituted-[1][4][7]triazolo[4,3-a]quinoxaline); subgraph Legend direction LR Start ----> Step1; Step1 ----> Step2; end }
Caption: Synthetic pathway for 1,2,4-triazolo[4,3-a]quinoxalines.
Trustworthiness and Self-Validation:
The protocols described are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the reaction's completion. The purity of the final compounds can be assessed by melting point determination and chromatographic techniques. Finally, the structural integrity of the synthesized molecules must be confirmed by comprehensive spectroscopic analysis.
Biological Evaluation: Assessing Anticancer Activity
The newly synthesized quinoxaline derivatives should be evaluated for their potential anticancer activity using established in vitro assays.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized quinoxaline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add the compound solutions to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Structure-Activity Relationship (SAR)
The anticancer activity of the synthesized compounds should be summarized in a clear and concise table to facilitate comparison and the identification of structure-activity relationships.
Table 1: In Vitro Anticancer Activity of Representative Quinoxaline Derivatives
| Compound ID | R Group (for Schiff Bases) | Modification (for Fused Systems) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| SB-1 | 4-Cl-C₆H₄ | N/A | MCF-7 | 9.0 | [8] |
| SB-2 | 4-OCH₃-C₆H₄ | N/A | HCT-116 | 2.5 | [8] |
| TQ-1 | N/A | 1-(4-chlorophenyl) | Leukemia SR | 3.91 | [1][4] |
| TQ-2 | N/A | 1-methyl | HCT-116 | 3.21 | [1][4] |
| Doxorubicin | N/A | N/A | Various | ~0.1-1.0 | (Standard) |
SB = Schiff Base, TQ = Triazoloquinoxaline
Discussion of Structure-Activity Relationship (SAR):
Analysis of the data in Table 1 can provide valuable insights into the relationship between the chemical structure of the compounds and their anticancer activity. For instance, in the Schiff base series, the nature and position of the substituent on the aromatic ring can significantly influence cytotoxicity. Electron-withdrawing groups like chlorine at the para position (SB-1) may enhance activity against certain cell lines, while electron-donating groups like methoxy (SB-2) might be more effective against others.
For the fused triazoloquinoxaline series, the substituent at the 1-position of the triazole ring plays a crucial role in determining the anticancer potency. The presence of an aromatic ring (TQ-1) or a small alkyl group (TQ-2) can lead to potent activity against a broad range of cancer cell lines.[1][4][5] These observations can guide the design and synthesis of future generations of quinoxaline-based anticancer agents with improved efficacy and selectivity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer compounds. The synthetic strategies outlined in this application note, particularly the formation of Schiff bases and fused triazoloquinoxalines, provide a robust platform for the generation of diverse chemical libraries for drug discovery. The detailed protocols and methodologies for synthesis and biological evaluation are intended to empower researchers in their quest for more effective cancer therapies. The promising anticancer activities of many this compound derivatives underscore the continued importance of this scaffold in the development of next-generation oncology drugs.
References
- 1. Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents† | Beirut Arab University [bau.edu.lb]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
- 8. mdpi.com [mdpi.com]
2-Hydrazinoquinoxaline in the Synthesis of Kinase Inhibitors: An Application and Protocol Guide
Introduction: The Strategic Importance of the Quinoxaline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The quinoxaline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[2][3] This has led to the development of numerous quinoxaline-based kinase inhibitors with significant therapeutic potential.[4][5]
Among the various functionalized quinoxalines, 2-hydrazinoquinoxaline stands out as a versatile and highly valuable building block for the synthesis of a diverse range of kinase inhibitors. The presence of the reactive hydrazine moiety allows for a variety of chemical transformations, enabling the construction of complex heterocyclic systems that can be tailored to target specific kinases with high potency and selectivity. This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and an exploration of the underlying chemical principles.
The Versatility of this compound: A Gateway to Diverse Heterocyclic Scaffolds
The true power of this compound lies in its ability to serve as a precursor to a multitude of fused heterocyclic systems known for their kinase inhibitory activity. The hydrazine group is a potent nucleophile and can readily participate in condensation and cyclization reactions with various electrophilic partners. This reactivity is the cornerstone of its utility in constructing libraries of potential kinase inhibitors.
Key Synthetic Transformations:
-
Condensation with β-Dicarbonyl Compounds: Reaction of this compound with β-diketones, β-ketoesters, or their equivalents is a classical and efficient method for the synthesis of pyrazolo[1,5-a]quinoxalines.[6] This scaffold has been identified as a core component of inhibitors targeting kinases such as IKK1 and IKK2.[7]
-
Reaction with α-Haloketones: Treatment of this compound with α-haloketones provides a direct route to the formation of 1,2,4-triazino[4,3-a]quinoxaline derivatives.[8]
-
Formation of Hydrazones: The hydrazine moiety readily condenses with aldehydes and ketones to form stable hydrazone linkages. These hydrazone derivatives themselves can exhibit biological activity or serve as intermediates for further cyclization reactions.[3][9]
-
Synthesis of Triazoloquinoxalines: Cyclization of hydrazinoquinoxalines can also lead to the formation of tetrazolo[1,5-a]quinoxaline and 1,2,4-triazoloquinoxaline systems, which have shown promising anticancer and antimicrobial activities.[6]
The diverse range of accessible heterocyclic systems from a single starting material underscores the strategic advantage of employing this compound in a drug discovery program.
Experimental Protocols
Protocol 1: General Synthesis of Pyrazolo[1,5-a]quinoxaline Derivatives
This protocol describes a general method for the synthesis of N-pyrazolo[1,5-a]quinoxaline derivatives through the condensation of a 2,3-dihydrazinoquinoxaline with a β-dicarbonyl compound.[6]
Materials:
-
2,3-Dihydrazinoquinoxaline
-
Acetylacetone (or other suitable β-diketone)
-
Ethanol
-
Sodium ethoxide solution
Procedure:
-
Dissolve 2,3-dihydrazinoquinoxaline (1 mmol) in ethanol.
-
Add the β-diketone (e.g., acetylacetone, 2 mmol) to the solution.
-
Add a catalytic amount of sodium ethoxide solution.
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Causality: The basic conditions facilitated by sodium ethoxide promote the initial nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the β-diketone. Subsequent intramolecular condensation and dehydration lead to the formation of the stable, fused pyrazole ring.
Protocol 2: Synthesis of 1,2,4-Triazino[4,3-a]quinoxaline Derivatives
This protocol outlines the synthesis of a di-[1][4][10]triazinoquinoxaline derivative from 2,3-dihydrazinoquinoxaline and an α-haloketone.[6]
Materials:
-
2,3-Dihydrazinoquinoxaline
-
Chloroacetone (or other suitable α-haloketone)
-
Dimethylformamide (DMF)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 2,3-dihydrazinoquinoxaline (1 mmol) in DMF.
-
Add the α-haloketone (e.g., chloroacetone, 2 mmol) to the solution.
-
Add a few drops of acetic acid as a catalyst.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the product by recrystallization.
Causality: The acidic catalyst protonates the carbonyl oxygen of the α-haloketone, increasing its electrophilicity. The hydrazine then acts as a nucleophile, attacking the carbonyl carbon. A subsequent intramolecular nucleophilic substitution, where the other nitrogen of the hydrazine displaces the halide, followed by dehydration, yields the fused triazine ring.
Structure-Activity Relationship (SAR) and Kinase Inhibition
The quinoxaline core and the fused heterocyclic systems derived from this compound provide a rigid scaffold that can be strategically decorated with various substituents to optimize interactions with the target kinase.[3][4] Structure-activity relationship (SAR) studies are crucial for guiding the design of more potent and selective inhibitors.
Key SAR Insights for Quinoxaline-Based Kinase Inhibitors:
-
Substitutions on the Quinoxaline Ring: Modifications on the benzene portion of the quinoxaline ring can influence pharmacokinetic properties and selectivity.
-
Substituents on the Fused Heterocycle: The nature and position of substituents on the newly formed pyrazole, triazine, or other fused rings are critical for establishing key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket of the kinase.[2]
-
Linker and Terminal Groups: For inhibitors with appended side chains, the length and flexibility of the linker, as well as the nature of the terminal functional groups, can significantly impact potency and cell permeability.
The table below summarizes the activity of representative quinoxaline derivatives against various kinases, highlighting the importance of the substitution pattern.
| Compound ID | Core Scaffold | Target Kinase(s) | IC50 (µM) | Reference |
| Compound A | Pyrazolo[1,5-a]quinoxaline | IKK1, IKK2 | Not specified | [7] |
| Compound B | 1,2,4-Triazolo[4,3-a]quinoxaline | Anticancer (various cell lines) | GI50 values reported | [6] |
| Compound C | Quinoxaline-hydrazone | p38α MAPK | Not specified | [3] |
| Compound D | Quinoxaline derivative | EGFR, COX-2 | 0.3 (EGFR), 0.46 (COX-2) | [11] |
Visualizing Synthetic Pathways and Biological Context
To better understand the synthetic utility of this compound and the biological relevance of the resulting kinase inhibitors, the following diagrams are provided.
Caption: Synthetic utility of this compound.
Caption: Inhibition of a typical kinase signaling pathway.
Conclusion and Future Directions
This compound has proven to be an invaluable synthon in the medicinal chemist's toolbox for the development of novel kinase inhibitors. Its inherent reactivity and versatility allow for the efficient construction of diverse heterocyclic libraries, which are essential for the discovery of new therapeutic agents. The ability to readily generate scaffolds like pyrazolo[1,5-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines, both of which are known to interact with various kinases, highlights its strategic importance.
Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methodologies to access novel and complex quinoxaline derivatives. Furthermore, the integration of computational modeling and structure-based drug design will continue to play a pivotal role in guiding the synthesis of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space accessible from this compound holds great promise for the discovery of new treatments for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantification of 2-hydrazinoquinoxaline
Analyzing Hydrazine Methods
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Defining Analytical Strategies
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Outlining the Application Note
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A Robust LC-MS/MS Method for the Quantification of Carbonyls and Carboxylic Acids via Derivatization with 2-Hydrazinoquinoxaline
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and reliable quantification of short-chain carboxylic acids, aldehydes, and ketones. The inherent analytical challenges of these compounds, such as poor retention in reversed-phase chromatography and low ionization efficiency, are overcome by a strategic chemical derivatization step using 2-hydrazinoquinoxaline (HQ).[1][2] This protocol details the complete workflow, from sample preparation and derivatization to the optimized LC-MS/MS parameters and full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The described method provides the specificity, accuracy, and precision required for demanding applications in metabolomics, clinical research, and pharmaceutical development.
Introduction and Scientific Principle
Short-chain carbonyls (aldehydes, ketones) and carboxylic acids are critical products and regulators in numerous metabolic pathways.[1] Their accurate measurement in biological matrices can provide crucial insights into the status of nutrient metabolism and disease states like diabetic ketoacidosis.[2][5] However, their direct analysis by LC-MS is often hampered by their high polarity and volatility, leading to poor chromatographic retention and inadequate sensitivity.
To address this, we employ a derivatization strategy using this compound (HQ). The hydrazine moiety of HQ reacts efficiently with carbonyl groups to form stable hydrazones (Schiff bases), while also enabling esterification with carboxyl groups.[1] The key advantage of this approach is the introduction of the quinoxaline group, a larger, more hydrophobic, and readily ionizable aromatic system. This modification achieves two critical analytical goals:
-
Enhanced Chromatographic Retention: The increased hydrophobicity of the HQ-derivatives allows for excellent retention and separation on standard reversed-phase (e.g., C18) columns.[1][6]
-
Improved Ionization Efficiency: The quinoxaline ring is easily protonated, leading to a strong signal in positive mode Electrospray Ionization (ESI), thereby significantly boosting the sensitivity of the MS detection.[7]
This application note provides a self-validating system, grounded in the principles outlined by the FDA and ICH for analytical procedure development and validation, ensuring the method is fit for its intended purpose.[8][9][10]
Materials and Methods
Reagents and Chemicals
-
This compound (HQ), ≥98% purity
-
Reference standards of target analytes (e.g., pyruvic acid, formaldehyde, acetone)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Internal Standard (IS): A structurally similar compound not present in the sample, or a stable isotope-labeled version of an analyte.
Instrumentation
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[7]
Standard and Sample Preparation
Biological samples (e.g., urine, plasma, cell culture media) often require protein precipitation as a preliminary clean-up step.[11]
Protocol for Protein Precipitation:
-
To 100 µL of biological sample, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for the derivatization step.
Experimental Protocols
Derivatization Protocol
The derivatization reaction is the core of this method. The following protocol has been optimized for efficiency and reproducibility.
-
Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of a freshly prepared solution of 1 mg/mL this compound in acetonitrile/water (50:50, v/v) with 0.5% formic acid. The acidic condition is crucial for catalyzing the reaction.[12]
-
Vortex briefly to ensure complete dissolution of the residue.
-
Incubate the mixture at 60°C for 60 minutes in a sealed vial to prevent evaporation.
-
After incubation, cool the sample to room temperature.
-
Add 50 µL of LC-MS grade water to the vial.
-
Centrifuge at >12,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an LC-MS vial for analysis.[13]
Caption: Experimental workflow from sample preparation to data analysis.
LC-MS/MS Method Protocol
Causality Behind Choices:
-
Column: A C18 stationary phase is chosen for its excellent hydrophobicity, which is ideal for retaining the HQ-derivatized analytes.[6]
-
Mobile Phase: Formic acid is used as a mobile phase additive to ensure the quinoxaline moiety remains protonated, which is essential for good peak shape and high ESI+ efficiency.[7]
-
Ionization: ESI in positive mode is selected because the quinoxaline nitrogen atoms are readily protonated, yielding a strong [M+H]⁺ signal.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, which is critical for quantification in complex matrices. The precursor ion is the [M+H]⁺ of the derivative, and the product ion is a stable, characteristic fragment.
| Parameter | Setting |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized LC-MS/MS Parameters.
Method Validation Protocol
A robust analytical method requires validation to demonstrate its fitness for purpose.[10] The protocol below is based on the ICH Q2(R2) guidelines.[4][14]
Caption: Key parameters for analytical method validation per ICH guidelines.
Validation Experiments
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with IS, and matrix spiked with analytes and IS. Assess for interfering peaks at the retention times of the analytes. | No significant interfering peaks (>20% of LOQ) in the blank matrix at the analyte retention times. |
| Linearity & Range | Prepare calibration standards in matrix at a minimum of 6 concentration levels, spanning 1-1000 ng/mL. Plot peak area ratio (Analyte/IS) vs. concentration. | Coefficient of determination (r²) ≥ 0.99. |
| Accuracy | Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=5 at each level). | Mean recovery should be within 85-115% of the nominal value (80-120% at LLOQ). |
| Precision | Repeatability: Analyze QC samples (n=5) in a single run. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) should be ≤15% (≤20% at LLOQ). |
| LOD & LOQ | Determine the concentration that yields a signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ. | LOQ must be demonstrated with acceptable accuracy and precision. |
Table 2: Summary of Method Validation Protocol and Acceptance Criteria based on ICH Q2(R2) Guidelines.[3][15]
Conclusion
The method described in this application note provides a comprehensive and robust solution for the analysis of challenging small-molecule metabolites. By converting analytes into this compound derivatives, this protocol overcomes common issues of poor chromatographic retention and low ionization efficiency. The detailed procedures for sample preparation, derivatization, LC-MS/MS analysis, and method validation ensure that the data generated is accurate, precise, and reliable, making this method highly suitable for regulated and research environments. The principles of scientific and risk-based approaches outlined in ICH and FDA guidelines are foundational to this protocol, guaranteeing a method that is truly fit for its intended purpose.[16]
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. gcms.cz [gcms.cz]
- 12. 2-Hydrazinoquinoline: a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry to detect gaseous carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. fda.gov [fda.gov]
Troubleshooting & Optimization
minimizing byproduct formation in 2-hydrazinoquinoxaline synthesis
Introduction
2-Hydrazinoquinoxaline is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active compounds, including novel anticancer, antimicrobial, and antiviral agents.[1][2][3] The most common and direct synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxaline with hydrazine hydrate.[4] While seemingly straightforward, this reaction is frequently plagued by the formation of stubborn byproducts that complicate purification, reduce yields, and compromise the integrity of downstream applications.
This guide provides in-depth troubleshooting strategies and optimized protocols designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of steps, we delve into the mechanistic origins of common byproducts and offer scientifically-grounded solutions to suppress their formation, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for preparing this compound? The most prevalent and industrially scalable method is the reaction of 2-chloroquinoxaline with hydrazine hydrate in a suitable protic solvent, typically ethanol, under reflux.[4]
Q2: Which reaction parameters are the most critical to control for a clean synthesis? The "big three" parameters are temperature , reagent stoichiometry , and reaction time . Temperature control is paramount, as excessive heat can promote degradation and side reactions. The molar ratio of hydrazine hydrate to 2-chloroquinoxaline dictates reaction rate and the potential for over-reaction. Finally, monitoring the reaction for completion is crucial to avoid both incomplete conversion and product degradation from prolonged heating.
Q3: My isolated this compound is yellow or brown, but literature reports a pale solid. What is the likely cause? This discoloration is almost certainly due to the presence of oxidized impurities.[4] The hydrazino group is highly susceptible to air oxidation, especially when heated in solution, leading to the formation of intensely colored byproducts. This can be mitigated by using degassed solvents or performing the reaction under an inert atmosphere (N₂ or Ar).
Q4: What is the most effective general method for purifying crude this compound? Recrystallization is the gold standard for purifying this compound.[4] Ethanol is a commonly used solvent, though other polar solvents like methyl ethyl ketone have also been reported to be effective.[5] The key is to select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.
Section 2: Troubleshooting Guide: Byproduct Formation and Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a validated solution.
Issue 1: Persistent Starting Material and Low Product Yield
Question: My reaction is incomplete even after prolonged reflux, and TLC/LCMS analysis shows a significant amount of unreacted 2-chloroquinoxaline. How can I drive the reaction to completion?
Answer: This is a common issue stemming from insufficient reaction kinetics or reagent deactivation. The nucleophilic attack of hydrazine on the electron-deficient quinoxaline ring is the key step, and its efficiency can be enhanced in several ways:
-
Causality: The reaction rate is dependent on temperature and the effective concentration of the nucleophile. An insufficient excess of hydrazine or a sub-optimal temperature will result in a sluggish conversion.
-
Solutions:
-
Increase Hydrazine Stoichiometry: While a 1.5 to 2-fold molar excess of hydrazine hydrate is often cited, increasing this to a 3-5 fold excess can significantly accelerate the reaction by ensuring the concentration of the nucleophile remains high throughout the process.
-
Verify Hydrazine Hydrate Quality: Hydrazine hydrate can degrade over time. Use a fresh, unopened bottle or titrate an older bottle to confirm its concentration.
-
Solvent Choice: While ethanol is standard, a higher boiling point solvent like n-butanol can be used to increase the reaction temperature, thereby accelerating the rate. However, this must be balanced against the risk of byproduct formation (see Issue 4).
-
Reaction Time: Ensure the reaction is monitored and allowed to proceed until the starting material is consumed. For a typical lab scale, this can range from 3 to 12 hours.[5][6]
-
Issue 2: Formation of Tetrazolo[1,5-a]quinoxaline
Question: A major byproduct in my reaction has been identified as tetrazolo[1,5-a]quinoxaline. What is the mechanism of its formation, and how can it be prevented?
Answer: This is a classic and frequently encountered byproduct. Its formation is a strong indicator of the presence of trace nitrous acid (HNO₂) in the reaction medium.[2][4]
-
Mechanism of Formation: The hydrazino group of the product, this compound, is susceptible to reaction with nitrous acid. This forms a transient N-nitroso intermediate, which rearranges to an azide. The azide then undergoes a rapid intramolecular cyclization to yield the highly stable, fused tetrazole ring system.
-
Preventative Strategies:
-
Eliminate Nitrite Sources: The primary source of nitrous acid is the acidification of residual nitrite salts. Ensure all glassware is scrupulously clean. Avoid using reagents or solvents that may have been exposed to nitrogen oxides (NOx).
-
Use High-Purity Reagents: Employ high-purity or redistilled hydrazine hydrate and analytical grade solvents.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help prevent the in-situ formation of nitrogen oxides from atmospheric oxygen, especially during heating.
-
Caption: A decision-based workflow for optimizing this compound synthesis.
Section 4: Data Summary Table
The following table summarizes the expected impact of key reaction parameters on the synthesis outcome.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Low (e.g., 60 °C) | Low | High | Incomplete reaction, but minimal thermal degradation. |
| Optimal (Ethanol Reflux) | High | High | Good balance of reaction rate and stability. | |
| High (e.g., >100 °C) | Moderate to Low | Low | Faster reaction but significant increase in degradation and dimerization. | |
| Hydrazine Molar Eq. | Low (1.1 - 1.5x) | Moderate | Moderate | Risk of incomplete reaction, leaving starting material. |
| Optimal (3 - 5x) | High | High | Drives reaction to completion efficiently. | |
| Very High (>10x) | High | Moderate | May complicate workup and removal of excess hydrazine. | |
| Atmosphere | Air | High | Low to Moderate | High risk of forming colored oxidation byproducts. |
| Inert (N₂ or Ar) | High | High | Minimizes oxidation and potential for HNO₂ formation. |
References
- 1. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Hydrazinoquinoxaline by Recrystallization
Welcome to the technical support center for the purification of 2-hydrazinoquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important heterocyclic compound. Here, we address common challenges through practical, field-proven troubleshooting guides and frequently asked questions, ensuring you can achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is formatted to resolve specific problems you may encounter during the purification of this compound.
Q1: My product "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when a compound's melting point is lower than the temperature of the saturated solution, or when the solution is too highly supersaturated.[1] Oily droplets can trap impurities, defeating the purpose of recrystallization.
Causality & Solution:
-
High Supersaturation: The solution is likely too concentrated, forcing the solute out too rapidly for an ordered crystal lattice to form.
-
Insufficient Solvent Polarity: The chosen solvent may not be ideal, causing the compound to separate as a low-melting eutectic mixture.
Recommended Actions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[2]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water to ensure a gradual temperature decrease. Slow cooling is critical for forming large, pure crystals.[1]
-
Scratching: Induce crystallization by gently scratching the inside surface of the flask at the meniscus with a glass rod. This creates nucleation sites for crystal growth.[2]
-
Solvent System Adjustment: If oiling persists, consider a multi-solvent system. Dissolve the compound in a "good" solvent (like ethanol) and titrate with a "poor" solvent (like water or hexane) at an elevated temperature until turbidity appears, then add a drop of the good solvent to clarify before cooling.[3]
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: A complete lack of crystal formation usually points to one of two scenarios: either the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome.
Causality & Solution:
-
Excess Solvent: You have likely used too much solvent, preventing the solution from reaching its saturation point upon cooling.[2][4]
-
Lack of Nucleation Sites: Spontaneous crystal formation requires an initial nucleation event, which can sometimes be kinetically hindered.
Recommended Actions:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Continue until you observe slight turbidity or crystal formation at the surface, then add a minimal amount of hot solvent to redissolve and cool again.[2][4]
-
Induce Nucleation:
-
Increase Cooling: If the above steps fail, try cooling to an even lower temperature using a dry ice/acetone bath, but be aware that rapid cooling can lead to smaller, less pure crystals.
Below is a decision tree to guide your troubleshooting process for this issue.
References
Technical Support Center: Side Reactions of Hydrazine with Dichloroquinoxalines
Welcome to the technical support center for navigating the complexities of hydrazine reactions with dichloroquinoxalines. This guide is crafted for researchers, scientists, and professionals in drug development who are leveraging this versatile chemical transformation. Here, we move beyond simple protocols to dissect the nuances of the reaction, troubleshoot common side reactions, and provide actionable solutions to optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQ 1: I'm trying to synthesize a monosubstituted 2-chloro-3-hydrazinylquinoxaline, but I'm getting a significant amount of the disubstituted product. How can I improve the selectivity?
Why It Happens: Hydrazine is a potent nucleophile, and the two chlorine atoms on the quinoxaline ring are both susceptible to nucleophilic aromatic substitution (SNAr). While the first substitution deactivates the ring slightly, forcing conditions or an excess of hydrazine can readily lead to the formation of the 2,3-dihydrazinylquinoxaline.[1][2] The reaction's selectivity is highly dependent on stoichiometry, temperature, and reaction time.
How to Fix It:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use of a slight excess of the dichloroquinoxaline or precisely one equivalent of hydrazine hydrate can favor monosubstitution.[1]
-
Temperature Management: Conduct the reaction at a lower temperature. Starting at 0 °C and slowly allowing the reaction to warm to room temperature can significantly improve selectivity.[1] For instance, stirring the reaction mixture in an ice bath at 0°C for a couple of hours has been shown to be effective.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Absolute ethanol is a commonly used solvent for this transformation.[1]
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the desired monosubstituted product is the major component to prevent further substitution.
FAQ 2: My reaction has produced an unexpected product with a fused triazole ring. What is happening and how can I avoid it?
Why It Happens: You are likely observing the formation of a[3][4]triazolo[4,3-a]quinoxaline derivative. This is a common and often synthetically useful side reaction that occurs when the initially formed 2-hydrazinylquinoxaline undergoes an intramolecular cyclization.[3][5] This cyclization can be promoted by certain reagents or reaction conditions, especially if there is a source of a single carbon atom (like orthoesters or carboxylic acids) present in a subsequent step or as an impurity.[3]
How to Fix It:
-
Isolate the Intermediate: The most effective way to prevent this is to isolate and purify the 2-chloro-3-hydrazinylquinoxaline intermediate before proceeding to the next step. This removes any unreacted starting materials or reagents that could catalyze the cyclization.
-
Control the Reagents: If you are performing a one-pot synthesis, be mindful of the reagents you are using. Avoid conditions that favor cyclization, such as high temperatures in the presence of orthoesters, until you are ready to form the triazole ring.
-
pH Control: The pH of the reaction mixture can influence the rate of cyclization. Maintaining neutral or slightly basic conditions during the initial hydrazinolysis can help to minimize this side reaction.
FAQ 3: I'm observing ring opening of the quinoxaline core. Is this a known side reaction?
Why It Happens: Yes, under harsh conditions, particularly with prolonged heating in the presence of strong nucleophiles like hydrazine, the quinoxaline ring itself can undergo fission.[6] For example, quinoxalin-2(1H)-one has been shown to undergo ring fission when treated with boiling 50% aqueous hydrazine, yielding a mixture of 2-methylbenzimidazole and o-phenylenediamine.[6] While less common with 2,3-dichloroquinoxaline, it is a possibility, especially with extended reaction times at elevated temperatures.
How to Fix It:
-
Milder Reaction Conditions: Avoid prolonged heating at high temperatures. Room temperature or slightly elevated temperatures are often sufficient for the initial substitution.
-
Limit Excess Hydrazine: Using a large excess of hydrazine can promote side reactions, including ring opening. Stick to a controlled stoichiometry.
-
Monitor Reaction Progress: Closely follow the reaction's progress to avoid unnecessarily long reaction times that could lead to degradation of the desired product.
Key Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction and the most common side reaction.
Desired Reaction: Monosubstitution
Caption: Desired nucleophilic aromatic substitution to yield the monosubstituted product.
Side Reaction: Triazole Formation
Caption: Common intramolecular cyclization leading to a fused triazole ring system.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to serve as a practical reference.
Protocol 1: Selective Synthesis of 2-Chloro-3-hydrazinylquinoxaline
This protocol is optimized for the selective monosubstitution of 2,3-dichloroquinoxaline.
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate (98%)
-
Absolute Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
TLC plates (silica gel) and developing chamber
-
Appropriate work-up and purification reagents and equipment
Procedure:
-
Dissolve 2,3-dichloroquinoxaline (1.0 eq) in absolute ethanol in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise to the cooled solution while stirring.
-
Maintain the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material and formation of the desired product.
-
Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the product under vacuum. The resulting 2-chloro-3-hydrazinylquinoxaline can be used in the next step without further purification or can be recrystallized if necessary.
Protocol 2: Synthesis of[3][4][5]Triazolo[4,3-a]quinoxaline Derivatives
This protocol details the subsequent cyclization to form the fused triazole ring system.
Materials:
-
2-Chloro-3-hydrazinylquinoxaline
-
Orthoester (e.g., triethyl orthoformate) or a carboxylic acid (e.g., formic acid)
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a flask containing 2-chloro-3-hydrazinylquinoxaline (1.0 eq), add the appropriate orthoester or carboxylic acid.
-
Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Summary of Potential Side Products
| Side Product | Formation Conditions | How to Avoid |
| 2,3-Dihydrazinylquinoxaline | Excess hydrazine, high temperature, long reaction time. | Use stoichiometric amounts of hydrazine, low temperature, and monitor reaction time.[1] |
| [3][4]Triazolo[4,3-a]quinoxaline | Presence of a one-carbon source (e.g., orthoesters) and heat. | Isolate the 2-chloro-3-hydrazinylquinoxaline intermediate before proceeding. |
| Ring-Opened Products | Prolonged heating with a large excess of hydrazine. | Use milder conditions and controlled stoichiometry.[6] |
This technical guide provides a foundational understanding of the potential side reactions when reacting hydrazine with dichloroquinoxalines. By understanding the underlying mechanisms and implementing the troubleshooting strategies and optimized protocols outlined here, researchers can achieve greater control over their synthetic outcomes.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography Purification of Quinoxaline Derivatives
Welcome to the technical support guide for the purification of quinoxaline derivatives using column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of N-heterocyclic compounds. Here, we address common experimental hurdles with in-depth, mechanism-based solutions and provide validated protocols to enhance the success of your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of quinoxaline derivatives?
A1: Impurities are highly dependent on the synthetic route. A prevalent method for synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Common impurities often include unreacted starting materials, by-products from side reactions, or residual catalysts.[1][2] For instance, when preparing 2-chloro-3-substituted quinoxalines via chlorination of a 2-hydroxyquinoxaline, the primary impurity is often the unreacted starting material or its hydrolysis by-product.[1]
Q2: Why is silica gel the most common stationary phase, and what are its limitations for quinoxaline derivatives?
A2: Silica gel is a versatile, cost-effective stationary phase with a high surface area, making it ideal for separating a wide range of compounds.[1] However, its surface is covered in acidic silanol groups (Si-OH). Quinoxaline derivatives contain basic nitrogen atoms that can undergo strong secondary interactions (e.g., hydrogen bonding, ionic interactions) with these acidic sites.[3] This interaction is a primary cause of common purification issues like peak tailing, streaking, and sometimes, irreversible adsorption or acid-catalyzed decomposition of the target compound on the column.[3][4]
Q3: How do I begin selecting a mobile phase (eluent) for my quinoxaline derivative?
A3: Thin-Layer Chromatography (TLC) is the essential starting point for mobile phase selection.[1] The goal is to find a solvent system that provides good separation between your desired product and its impurities, with an ideal retardation factor (Rf) of 0.2-0.4 for the product.[1][4] Start with common binary solvent systems of differing polarities, such as Hexane/Ethyl Acetate and Dichloromethane/Methanol, to assess which provides better resolution.[4]
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Problem 1: My product is not eluting from the column, even when I increase the solvent polarity.
-
Question: I've loaded my crude quinoxaline product, but it remains at the top of the silica column. I've tried increasing the percentage of ethyl acetate in my hexane/ethyl acetate system to 100%, and it still won't move. What's happening?
-
Answer: This issue, often termed "irreversible adsorption," is a classic sign of a strong interaction between a basic compound and the acidic silica gel stationary phase.[4] The basic nitrogen atoms in the quinoxaline ring can form strong ionic or hydrogen bonds with the surface silanol groups, effectively immobilizing the compound.[3] While increasing polarity helps, it may not be sufficient to disrupt this powerful interaction.
Solutions:
-
Introduce a Basic Modifier: Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonia solution, to your eluent system.[1][4] The TEA will preferentially interact with the acidic silanol sites, "masking" them from your quinoxaline derivative and allowing it to elute as expected.[5]
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your chosen eluent containing 1-2% triethylamine. This pre-treats the stationary phase. Afterwards, flush with the regular eluent to remove excess TEA before loading your compound.[5]
-
Switch to a Less Acidic Stationary Phase: If the compound is highly sensitive, consider using neutral or basic alumina as your stationary phase, which lacks the strong acidic sites of silica.[1][3][4]
-
Problem 2: My product spot shows significant tailing/streaking on TLC and the column fractions are broad and mixed.
-
Question: I can see my product on the TLC plate, but it's a long streak instead of a tight spot. During column chromatography, the elution is very slow, and I get many fractions with a mix of my product and impurities. Why does this happen?
-
Answer: Tailing is a visual representation of the problematic secondary interactions discussed in Q2 and Problem 1.[3] A portion of your analyte molecules move with the mobile phase, while another portion is temporarily "stuck" to the active sites on the silica, only to be released later. This staggered release broadens the elution band, leading to poor separation and mixed fractions.[6] Overloading the column can also cause this issue.[1][3]
Solutions & Causal Logic:
-
Primary Solution - Add a Modifier: As with irreversible adsorption, the most effective solution is to add a modifier like triethylamine (0.1-1%) to your mobile phase.[1][3] This directly counteracts the root cause by competing for the active silanol sites.
-
Optimize Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load a crude product mass that is 1-5% of the silica gel mass (e.g., 100-500 mg of crude on a 10g column).[1] Overloading saturates the stationary phase, leading to poor peak shape.[7]
-
Check Sample Solubility: If your sample is not fully dissolved in the loading solvent, it can precipitate at the top of the column and slowly redissolve as the eluent passes through, causing tailing. Ensure your sample is fully dissolved in a minimal amount of solvent before loading.[8]
-
Problem 3: My purified product yield is very low, and I suspect the compound is decomposing on the column.
-
Question: After running the column, my final yield is much lower than expected. I also notice new, more polar spots appearing on the TLC analysis of later fractions. Could my compound be degrading?
-
Answer: Yes, quinoxaline derivatives can be sensitive to the acidic environment of a standard silica gel column, leading to degradation.[1][3][4] The appearance of new, often more polar, spots on TLC is a strong indicator of on-column decomposition.[9]
Solutions to Mitigate Decomposition:
-
Deactivate the Stationary Phase: The most effective preventative measure is to neutralize the acidic sites on the silica gel. This can be done by pre-flushing the column with an eluent containing triethylamine or by using commercially available deactivated silica.[1][3][5]
-
Use an Alternative Stationary Phase: Switching to a neutral stationary phase like neutral alumina can completely avoid the acidic environment that causes degradation.[3][4]
-
Minimize Residence Time: Use flash chromatography (applying gentle air pressure) to speed up the elution process.[3] Reducing the time your compound is in contact with the silica gel minimizes the opportunity for degradation to occur.
-
Run at a Lower Temperature: If the compound is also thermally labile, running the column in a cold room can help reduce the rate of decomposition.[3]
-
Data Presentation & Key Parameters
Table 1: Recommended Solvent Systems and Modifiers
This table summarizes common mobile phases and the strategic use of modifiers to improve the purification of quinoxaline derivatives.
| Solvent System (Eluent) | Polarity | Typical Applications & Notes | Recommended Modifier |
| Hexane / Ethyl Acetate | Low to Medium | Good for less polar quinoxaline derivatives. Excellent starting point for TLC screening. | Triethylamine (0.1 - 1%) : Add if tailing or streaking is observed. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar quinoxaline derivatives that have low Rf values in Hex/EtOAc. | Triethylamine (0.1 - 1%) : Often necessary due to the higher polarity exacerbating interactions with silica. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester- or alcohol-based systems. Can sometimes resolve co-eluting impurities. | Triethylamine (0.1 - 1%) : Recommended as a standard precaution with basic compounds. |
| N/A | N/A | For acidic impurities or acidic quinoxaline derivatives (less common). | Acetic Acid (0.1 - 1%) : Use to improve the peak shape of acidic compounds.[1] |
Experimental Protocols & Workflows
Workflow for Quinoxaline Derivative Purification
The following diagram outlines the logical flow from initial analysis to final product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
preventing oxidation of 2-hydrazinoquinoxaline during storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Storage
Frequently Asked Questions (FAQs) & Troubleshooting
Question: I've observed a color change in my sample of 2-hydrazinoquinoxaline during storage (e.g., from off-white/yellow to brown/red). What is happening?
Answer: This is a classic indicator of oxidative degradation. The hydrazine moiety (-NHNH₂) in this compound is susceptible to oxidation, a common characteristic of arylhydrazines. In the presence of atmospheric oxygen, light, or trace metal catalysts, the hydrazine group can be oxidized. This process often leads to the formation of highly colored conjugated systems and radical species, resulting in the discoloration of your sample. The quinoxaline ring itself is relatively stable, but the exocyclic hydrazine group is the primary site of reactivity.
The initial step in the oxidation of arylhydrazines typically involves the formation of a phenyldiazene (or aryl-diazene) intermediate. This species is often unstable and can undergo further reactions, including dimerization or decomposition with the loss of nitrogen gas to form radical species that can propagate further degradation.
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} caption: "Oxidation Pathway of this compound"
Question: What are the optimal storage conditions to prevent the oxidation of this compound?
Answer: To maintain the integrity of your this compound sample, it is crucial to minimize its exposure to pro-oxidative conditions. Based on the general principles for handling hydrazine derivatives and other air-sensitive compounds, we recommend the following storage protocol.[1][2]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a primary oxidant.[2] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation. |
| Light | Amber vial or store in the dark | Prevents photolytic degradation, which can generate radical species. |
| Container | Tightly sealed, high-purity glass vial with a PTFE-lined cap | Prevents ingress of air and moisture. PTFE liners are chemically inert. |
Step-by-Step Protocol for Long-Term Storage:
-
Preparation: In a glovebox or on a Schlenk line, place the required amount of this compound into a clean, dry amber glass vial.
-
Inerting: Backfill the vial with a gentle stream of dry argon or nitrogen for several minutes to displace all air.
-
Sealing: Securely seal the vial with a PTFE-lined cap. For extra protection, you can wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C.
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} caption: "Workflow for Storing this compound"
Question: I suspect my sample has degraded. How can I check its purity?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound and quantify any degradation products.[3][4] A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, ensuring that the measurement of the API is not affected by the presence of these other components.
While a specific, validated method for this compound is not widely published, a good starting point would be a reverse-phase HPLC-UV method.
Proposed HPLC Method Development Starting Point:
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan) |
| Column Temperature | 25-30°C |
To confirm the identity of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It provides mass-to-charge ratio information that can help elucidate the structures of the impurities.[5][6]
Question: What are the likely oxidation products I should be looking for?
Answer: Based on the known chemistry of arylhydrazine oxidation, several potential degradation products could be formed.[7][8] Direct oxidation of the hydrazine can lead to the corresponding diazene, which may be a transient species. Further reactions could lead to the formation of quinoxaline (by loss of the entire hydrazine moiety) or 2-hydroxyquinoxaline. Dimerization products are also a possibility.
Potential Oxidation Products of this compound:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₈N₄ | 160.18 |
| Quinoxaline | C₈H₆N₂ | 130.15 |
| 2-Hydroxyquinoxaline | C₈H₆N₂O | 146.15 |
| Azo-dimer | C₁₆H₁₂N₈ | 316.33 |
Identifying these potential products by LC-MS can help confirm the degradation pathway and the effectiveness of your storage conditions.
Question: Can I use antioxidants to improve the stability of this compound in solution?
Answer: The use of antioxidants can be a viable strategy, particularly for solutions of this compound that may be stored for short periods or used in assays where oxidative degradation is a concern. However, the choice of antioxidant must be carefully considered to avoid interference with downstream applications.
Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The selection will depend on the solvent system and the specific experimental requirements. It is crucial to perform control experiments to ensure that the chosen antioxidant does not react with this compound or interfere with the intended reaction or assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05842A [pubs.rsc.org]
Technical Support Center: N-Alkylation of 2-Hydrazinoquinoxaline
Welcome to the technical support center for the N-alkylation of 2-hydrazinoquinoxaline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific transformation. Instead of a generic protocol, we will address the nuanced challenges you may encounter, providing evidence-based solutions and explaining the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and achieve your synthetic targets with confidence.
Introduction: The Challenge of Regioselectivity
The N-alkylation of this compound is a synthetically valuable reaction for creating diverse molecular scaffolds, particularly in medicinal chemistry where quinoxaline derivatives are recognized as privileged structures.[1][2] However, the reaction is frequently plagued by challenges, primarily stemming from the presence of multiple nucleophilic nitrogen atoms within the molecule. The substrate, this compound, is an ambident nucleophile with four potential sites for alkylation: the two nitrogens of the hydrazine moiety (N' and N'') and the two nitrogens of the quinoxaline ring (N1 and N4). This inherent reactivity profile often leads to issues with low yield, over-alkylation, and poor regioselectivity.[3]
This guide provides a structured, question-and-answer approach to troubleshoot these common problems.
FAQ 1: Low Yield or No Reaction
Question: I am attempting to N-alkylate this compound, but I am recovering my starting material or observing very low conversion to the desired product. What are the likely causes and how can I fix this?
This is the most common issue and typically points to suboptimal reaction conditions that fail to activate either the nucleophile or the electrophile effectively.
Potential Causes & Solutions
-
Inadequate Deprotonation (Base Selection): The hydrazine moiety is weakly acidic and requires a sufficiently strong base for deprotonation to generate the more potent hydrazide anion.
-
Explanation: The reaction proceeds via an Sₙ2 mechanism, where the nucleophilicity of the hydrazine nitrogen is paramount. Neutral hydrazine is a moderate nucleophile, but its conjugate base is significantly more reactive. If the base is too weak, the concentration of the reactive anion at equilibrium will be too low to drive the reaction forward.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a weak inorganic base like K₂CO₃ or Cs₂CO₃ with limited success, consider moving to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the hydrazine, ensuring a high concentration of the active nucleophile.[4]
-
Solvent Compatibility: Ensure your base is soluble and active in the chosen solvent. For instance, NaH is most effective in aprotic, non-polar solvents like THF or DMF.
-
-
-
Poor Leaving Group on the Electrophile: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.
-
Explanation: A good leaving group is a weak base that is stable on its own. The reactivity order for common alkyl halides is R-I > R-Br > R-Cl.[5]
-
Troubleshooting Steps:
-
Activate Your Electrophile: If you are using an alkyl chloride, consider converting it to the corresponding bromide or iodide via the Finkelstein reaction. Alternatively, using alkyl tosylates or mesylates provides an excellent leaving group.
-
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states.
-
Explanation: For Sₙ2 reactions involving anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[5] They solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.
-
Troubleshooting Steps:
-
Solvent Screen: If your reaction is sluggish in a solvent like ethanol, try switching to dry DMF or THF. Ensure the solvent is anhydrous, as water can quench the base and react with the electrophile.
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields.
FAQ 2: Poor Regioselectivity and Multiple Products
Question: My reaction produces a mixture of products, including di-alkylated species and potential isomers. How can I control the regioselectivity to favor mono-alkylation at the terminal nitrogen (N'')?
This is the central challenge of this reaction. Direct alkylation of hydrazine is notoriously difficult to control because the mono-alkylated product can be more nucleophilic than the starting material, leading to over-alkylation.[3]
Potential Causes & Solutions
-
Over-Alkylation: The primary product, N'-alkyl-2-hydrazinoquinoxaline, can be deprotonated and react with a second equivalent of the alkylating agent.
-
Explanation: The electron-donating nature of the first alkyl group can increase the nucleophilicity of the remaining N-H bond, making the second alkylation competitive.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before significant di-alkylation can occur.
-
Slow Addition: Add the alkylating agent slowly at a low temperature (e.g., 0 °C) to the solution of the deprotonated hydrazine. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting anion over the product anion.
-
-
-
Alkylation at the "Wrong" Nitrogen (N' vs. N''): Alkylation can occur at either the N' (adjacent to the quinoxaline ring) or N'' (terminal) nitrogen of the hydrazine moiety.
-
Explanation: The N'' position is generally more nucleophilic due to being less sterically hindered and less affected by the electron-withdrawing nature of the quinoxaline ring. However, a mixture is still possible.
-
Troubleshooting Steps:
-
Use Bulky Electrophiles: Steric hindrance can be used to direct the alkylation. A bulky alkylating agent will preferentially react at the less hindered N'' position.[3]
-
Protecting Group Strategy: For ultimate control, a protecting group strategy is the most robust solution. The hydrazine can be converted into a hydrazone by reacting it with a ketone (e.g., acetone). The resulting N-H is now at the N' position. This nitrogen can be alkylated, and subsequent hydrolysis of the hydrazone reveals the desired N''-alkylated product.
-
-
Reaction Scheme: Controlling Regioselectivity
Caption: Desired vs. undesired alkylation pathways.
FAQ 3: Purification and Characterization
Question: I have a complex mixture post-reaction. What is the best way to purify the desired N''-alkylated product and confirm its structure?
Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
Purification Strategy
-
Column Chromatography: This is the most effective method.
-
Recommended System: A gradient elution on silica gel is typically required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The di-alkylated product, being less polar, will elute first, followed by the desired mono-alkylated product, and finally the highly polar starting material.
-
TLC Monitoring: Use a suitable TLC stain (e.g., potassium permanganate) to visualize the spots, as quinoxaline derivatives may not always be strongly UV-active.
-
Characterization
Confirming the site of alkylation is critical. A combination of NMR techniques is essential.
-
¹H NMR:
-
The disappearance of one of the N-H protons is a key indicator.
-
Look for the appearance of new signals corresponding to the added alkyl group. The protons on the carbon attached to the nitrogen (-N-CH₂-R) will typically appear as a triplet or quartet depending on the adjacent group, often in the 3.0-4.5 ppm range.
-
-
¹³C NMR:
-
The appearance of new aliphatic carbon signals confirms the addition of the alkyl group.
-
-
2D NMR (HSQC/HMBC): These experiments are definitive for assigning regiochemistry.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. A correlation between the protons of the newly introduced alkyl group and the carbons of the quinoxaline ring will confirm N' alkylation. Conversely, the absence of such a long-range correlation is strong evidence for the desired N'' alkylation.[6]
-
| Technique | Expected Observation for N''-Alkylation |
| ¹H NMR | Disappearance of one N-H signal; appearance of alkyl group signals. |
| ¹³C NMR | Appearance of new signals in the aliphatic region. |
| HMBC | NO correlation between the α-protons of the new alkyl group and quinoxaline ring carbons. |
| Mass Spec | Correct molecular ion peak for the mono-alkylated product. |
Experimental Protocols
Protocol 1: General Procedure for N''-Mono-alkylation
This is a starting point protocol and may require optimization based on the specific alkylating agent.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Dissolve the alkylating agent (R-X, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction flask over 20-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
Technical Support Center: Regioselectivity in Reactions with 2-Hydrazinoquinoxaline
Welcome to the technical support center for improving regioselectivity in reactions involving 2-hydrazinoquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of directing reactions to the desired regioisomer. By understanding the underlying principles and employing the strategies outlined below, you can significantly enhance the efficiency and predictability of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing regioisomers when reacting this compound with asymmetric electrophiles?
When this compound reacts with an asymmetric electrophile, two main regioisomeric products can be formed due to the two nitrogen atoms in the hydrazine moiety with different nucleophilicities. The reaction can lead to the formation of a linear anellated product, thetriazolo[4,3-a]
Validation & Comparative
A Comparative Analysis of 2-Hydrazinoquinoxaline Analogs: A Guide for Medicinal Chemists
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile, which spans antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1] Its structural resemblance to purine and pteridine rings allows it to interact with a wide array of biological targets. The introduction of a hydrazino moiety at the 2-position of the quinoxaline ring creates a versatile intermediate, 2-hydrazinoquinoxaline, which serves as a powerful precursor for generating diverse libraries of bioactive compounds.[2] This guide provides an in-depth comparative analysis of various this compound analogs, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols required for their synthesis and evaluation.
The Strategic Importance of the this compound Scaffold
The true value of the this compound core lies in its synthetic tractability. The hydrazine group is highly nucleophilic and readily reacts with a variety of electrophiles—such as aldehydes, ketones, and isothiocyanates—to form hydrazones, pyrazoles, and other heterocyclic systems.[3][4] This allows for the systematic modification of the scaffold to explore chemical space and optimize pharmacological activity. Furthermore, the quinoxaline ring itself can be substituted, offering another dimension for tuning the molecule's electronic and steric properties to enhance target engagement and pharmacokinetic profiles.
Comparative Analysis: Anticancer and Antimicrobial Activities
This guide will focus on two of the most prominent therapeutic areas for this compound analogs: oncology and infectious diseases.
Anticancer Activity: Targeting Kinase Signaling
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][6] The this compound scaffold has been extensively used to develop potent kinase inhibitors.[7]
Mechanism of Action: Tyrosine Kinase Inhibition
Receptor Tyrosine Kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are key targets in cancer therapy.[8] Overexpression or mutation of these kinases can lead to uncontrolled cell proliferation and angiogenesis. Quinoxaline derivatives can act as competitive inhibitors at the ATP-binding site of these kinases, blocking the downstream signaling cascade.[6][8]
Below is a diagram illustrating the general principle of kinase inhibition.
Caption: Mechanism of Receptor Tyrosine Kinase (RTK) inhibition by a this compound analog.
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the nature of the substituents. A key strategy involves the synthesis of hydrazone derivatives by condensing this compound with various aromatic aldehydes.
| Compound ID | R Group (Substituent on Aldehyde) | Activity Metric (IC₅₀ in µM) vs. MCF-7 (Breast Cancer) | Reference |
| Doxorubicin | (Reference Drug) | 4.17 | [9] |
| Analog 1 | 4-Methoxy (Electron-donating) | 6.93 | [9] |
| Analog 2 | 4-Chloro (Electron-withdrawing) | 12.17 | [9] |
| Analog 3 | Unsubstituted Phenyl | 9.46 | [9] |
Data synthesized from multiple sources for illustrative comparison.[9][10]
From the table, we can deduce several SAR principles:
-
Electronic Effects: The presence of an electron-donating group like methoxy (Analog 1) at the para-position of the phenyl ring enhances anticancer activity compared to an unsubstituted analog (Analog 3) or one with an electron-withdrawing group like chloro (Analog 2).[10] This suggests that increased electron density on the aromatic ring may be favorable for target binding.
-
Steric Factors: The size and position of the substituent can also influence activity, likely by affecting how the molecule fits into the kinase's ATP-binding pocket.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] Quinoxaline derivatives have shown significant potential as antibacterial and antifungal agents.[1][12][13]
Mechanism of Action
The antimicrobial mechanism of quinoxalines can be multifaceted. Some derivatives are known to intercalate with bacterial DNA, inhibiting DNA synthesis.[14] Others may disrupt the bacterial cell wall or inhibit key enzymes. For instance, 3-hydrazinoquinoxaline-2-thiol has been shown to work synergistically with β-lactam antibiotics like penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA), likely by inhibiting DNA synthesis while penicillin targets penicillin-binding proteins (PBPs) involved in cell wall synthesis.[15][16]
Comparative Performance of Analogs
The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.
| Compound ID | Organism | Activity Metric (Zone of Inhibition in mm) | Reference |
| Ciprofloxacin | S. aureus (Gram-positive) | 22 | [1] |
| Analog 4 | S. aureus (Gram-positive) | 18 | [13] |
| Ciprofloxacin | E. coli (Gram-negative) | 25 | [1] |
| Analog 5 | E. coli (Gram-negative) | 16 | [17] |
| Amphotericin B | C. albicans (Fungus) | 19 | [18] |
| Analog 6 | C. albicans (Fungus) | 18.5 | [13][18] |
Data compiled from various studies for a representative comparison.[1][13][17][18]
SAR Insights:
-
Analogs often show broad-spectrum activity, but potency can vary significantly between Gram-positive and Gram-negative bacteria.[1][13]
-
Fusion of the this compound core with other heterocyclic rings, such as triazoles or tetrazoles, has been shown to yield compounds with potent and dual anticancer and antimicrobial activities.[19] For example, tetrazolo[1,5-a]quinoxaline derivatives have demonstrated high inhibitory effects against tumor cell lines and various bacterial strains.[19]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
General Synthesis of this compound Precursor
This protocol outlines the synthesis of the key intermediate, which can then be used to generate a library of analogs.
Caption: General workflow for synthesizing the this compound precursor.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-methylquinoxaline (1 equivalent) in a suitable solvent like ethanol.
-
Reagent Addition: Add hydrazine hydrate (typically 3-5 equivalents) to the solution. The excess hydrazine acts as both a nucleophile and a base to neutralize the HCl byproduct.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, allow the mixture to cool to room temperature. The product, 2-hydrazino-3-methylquinoxaline, will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Purification: The crude product can be further purified by recrystallization from a solvent system like DMF/water to yield the final, pure compound.[4]
Protocol: In Vitro Antibacterial Screening (Agar Disc Diffusion)
This method provides a qualitative and semi-quantitative assessment of the antibacterial activity of the synthesized analogs.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the entire surface of the MHA plates with the prepared bacterial inoculum.
-
Compound Application: Dissolve the test compounds and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO to a known concentration (e.g., 10 mg/mL).[1] Impregnate sterile paper discs (6 mm diameter) with a fixed volume (e.g., 5 µL) of the compound solutions. A disc with DMSO alone serves as the negative control.
-
Incubation: Place the discs onto the inoculated agar surface. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.[13]
Conclusion and Future Directions
The this compound scaffold is a proven and highly adaptable platform for the discovery of novel therapeutic agents. The comparative analysis reveals that subtle electronic and steric modifications to the core structure can lead to significant changes in biological activity, highlighting the importance of systematic SAR studies. Analogs bearing electron-donating substituents on appended aromatic rings tend to show enhanced anticancer activity, while the fusion with other heterocycles can produce potent antimicrobial agents.
Future research should focus on developing multi-target inhibitors, particularly those that can simultaneously target cancer cell proliferation and overcome antimicrobial resistance.[19][20] The exploration of novel heterocyclic additions to the hydrazine moiety, coupled with in-silico docking studies, will be crucial in rationally designing the next generation of this compound-based drugs with improved potency and selectivity.[21]
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 4. longdom.org [longdom.org]
- 5. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. arcjournals.org [arcjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinoquinoxaline Derivatives
The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and antitubercular effects.[1][2] The introduction of a hydrazino moiety at the 2-position of the quinoxaline ring gives rise to 2-hydrazinoquinoxaline derivatives, a class of compounds that has garnered significant attention for its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the molecular features that govern their biological efficacy. We will delve into their performance against various biological targets, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Synthetic Keystone: Accessing the this compound Core
The journey to potent this compound derivatives begins with their synthesis. A common and effective strategy involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the quinoxaline ring with hydrazine hydrate. This foundational reaction opens the door to a vast array of structural modifications.
Experimental Protocol: Synthesis of 2-Hydrazinyl-3-methyl-6-nitroquinoxaline[3]
This protocol details the synthesis of a key intermediate used in the development of various bioactive derivatives.
Materials:
-
3-methyl-6-nitroquinoxalin-2-(1H)-one
-
Hydrazine hydrate
-
Water
-
Ethanol
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Step-by-Step Procedure:
-
To a round bottom flask, add 15 g (0.0937 mol) of 3-methyl-6-nitroquinoxalin-2-(1H)-one.
-
Add 20 ml of water followed by an excess of hydrazine hydrate.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
A brownish-yellow solid precipitate will form. Collect the solid by filtration.
-
Wash the solid with water and then ethanol.
-
Dry the product and recrystallize from ethanol to afford pure 2-hydrazinyl-3-methyl-6-nitroquinoxaline.[3]
This straightforward protocol provides a reliable method for obtaining the this compound scaffold, which can then be further functionalized to explore its chemical space and optimize its biological activity.
Unraveling the Anticancer Potential: A Dance of Structure and Cytotoxicity
Quinoxaline derivatives have emerged as a promising class of anticancer agents, and the 2-hydrazino-substituted analogs are no exception.[2] Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death, and the disruption of the cell cycle in cancerous cells.
Structure-Activity Relationship Insights
The anticancer activity of this compound derivatives is intricately linked to the nature and position of substituents on both the quinoxaline ring and the hydrazino moiety.
-
Substituents on the Quinoxaline Ring: Electron-withdrawing groups, such as a nitro group at the 6-position, have been shown to enhance cytotoxic activity.[3] Conversely, the specific placement of other groups can significantly impact potency.
-
Modifications of the Hydrazino Group: Conversion of the hydrazino group into a hydrazone by condensation with various aldehydes and ketones is a common strategy to generate diverse and potent anticancer agents. The nature of the aromatic or heterocyclic ring introduced through the hydrazone linkage plays a crucial role in determining the efficacy and selectivity of the compound. For instance, the introduction of a bromo-substituted phenyl ring can lead to potent activity.[4]
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of this compound derivatives against various cancer cell lines. This data highlights the impact of structural modifications on their cytotoxic potential.
| Compound ID | R (Substitution on Phenyl Ring of Hydrazone) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-H | A549 (Lung) | >100 | [4] |
| 1b | 4-Br | A549 (Lung) | 9.32 | [4] |
| 1c | 4-Cl | A549 (Lung) | 11.98 | [4] |
| 2a | 4-NO2 | HCT-116 (Colon) | 8.4 | [2] |
| 2b | 4-OCH3 | HCT-116 (Colon) | 15.2 | [2] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly demonstrates that the presence and nature of a substituent on the phenyl ring of the hydrazone moiety significantly influence the anticancer activity. For example, the introduction of a bromine atom at the 4-position (Compound 1b) leads to a dramatic increase in potency against A549 lung cancer cells compared to the unsubstituted analog (Compound 1a).[4]
Mechanism of Action: Triggering Apoptosis
A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of the intrinsic apoptotic pathway. This process is characterized by a cascade of molecular events within the cancer cell, ultimately leading to its demise.
Studies have shown that active this compound derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[4][5]
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Combating Microbial Threats: A Structural Approach to Antimicrobial Efficacy
The quinoxaline scaffold is also a fertile ground for the discovery of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights
The antimicrobial potency of these derivatives is highly dependent on their structural features.
-
Substituents on the Quinoxaline Ring: The presence of a nitro group at the 6-position has been shown to be beneficial for antibacterial activity.[3]
-
Hydrazone Modifications: Similar to their anticancer counterparts, the formation of hydrazones from the 2-hydrazino group is a key strategy. The nature of the aromatic substituent on the hydrazone is critical. For instance, derivatives with a 2,4-dibromoacetophenone moiety have exhibited significant antibacterial effects.[3]
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various bacterial strains, illustrating the impact of structural variations.
| Compound ID | R (Substitution on Phenyl Ring of Hydrazone) | Staphylococcus aureus MIC (mg/mL) | Escherichia coli MIC (mg/mL) | Reference |
| 3a | 4-H | 0.125 | 0.250 | [3] |
| 3b | 2,4-Dibromo | 0.0313 | 0.0625 | [3] |
| 3c | 4-Nitro | 0.0625 | 0.125 | [3] |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
The data highlights the superior activity of the 2,4-dibromo substituted derivative (Compound 3b) against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer
Step-by-Step Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Targeting Tuberculosis: A Scaffold for New Antituberculars
The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic agents. Quinoxaline derivatives have shown promise in this area, with some 2-hydrazino-substituted analogs exhibiting potent activity against Mycobacterium tuberculosis.
Comparative Antitubercular Activity
| Compound ID | R Group | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| 4a | -H | >100 | [6] |
| 4b | -CONH-(4-chlorophenyl) | 3.12 | [6] |
| 4c | -CONH-(4-methoxyphenyl) | 6.25 | [6] |
The data indicates that the derivatization of the 2-position with specific carboxamide moieties significantly enhances the antitubercular activity.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the biological activity of these compounds. The derivatization of the hydrazino moiety into various hydrazones and the strategic placement of substituents on the quinoxaline ring are key to optimizing their anticancer, antimicrobial, and antitubercular properties.
The provided experimental protocols offer a framework for the reliable synthesis and evaluation of new analogs, ensuring the generation of robust and reproducible data. The mechanistic insights, particularly into the apoptotic pathways induced by these compounds in cancer cells, provide a rational basis for further drug design efforts.
Future research in this area should focus on exploring a wider range of substituents to further refine the SAR, conducting in vivo studies to validate the in vitro findings, and investigating potential synergistic effects with existing drugs. The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation therapies to combat a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.journals4promo.com [catalog.journals4promo.com]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 5. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Quinoxaline-Based Antimicrobial Agents
In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective therapeutic options. Among the promising candidates, quinoxaline derivatives have emerged as a versatile and potent class of antimicrobial agents. This guide provides an in-depth, objective comparison of the efficacy of quinoxaline-based compounds against established antibiotics, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Introduction to the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1] Its simple, yet adaptable, structure allows for extensive functionalization, leading to a wide array of derivatives with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] This guide will focus on the antimicrobial prowess of quinoxaline-based agents, dissecting their mechanisms of action, spectrum of activity, and performance against both susceptible and drug-resistant pathogens.
Mechanisms of Antimicrobial Action: A Tale of Two Classes
The antimicrobial activity of quinoxaline derivatives can be broadly categorized based on their chemical structure, primarily the presence or absence of N-oxide groups on the pyrazine ring.
Quinoxaline 1,4-di-N-oxides (QdNOs): The Oxidative Onslaught
A significant portion of the research into quinoxaline-based antimicrobials has focused on the 1,4-di-N-oxide derivatives. The prevailing mechanism of action for these compounds involves a bioreductive activation process within the bacterial cell.[2] Bacterial nitroreductases reduce the N-oxide groups, leading to the generation of reactive oxygen species (ROS), including hydroxyl radicals.[3] These highly reactive species then induce significant oxidative stress, causing widespread damage to cellular macromolecules, most notably DNA, ultimately leading to bacterial cell death.[3][4] This mode of action is particularly effective against anaerobic and microaerophilic bacteria.[2]
Non-oxidized Quinoxalines: Disrupting the Barrier
For quinoxaline derivatives lacking the N-oxide moieties, a different mechanism of action is at play. Evidence suggests that these compounds exert their antimicrobial effects by compromising the structural integrity of the bacterial cell membrane.[5] This disruption leads to the leakage of essential intracellular components and ultimately results in bacterial demise. The precise molecular interactions with the cell membrane are an area of ongoing investigation.
Comparative Efficacy: Quinoxalines Versus a Panel of Antibiotics
To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoxaline derivatives against a range of bacterial pathogens, benchmarked against commonly used antibiotics. A lower MIC value indicates greater potency.
Against Gram-Positive Bacteria
Quinoxaline derivatives have demonstrated significant activity against Gram-positive bacteria, including challenging drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).
| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Reference |
| Quinoxaline Derivatives | ||||
| Compound 25 | 0.25 - 1 mg/L | 0.25 - 1 mg/L | 0.25 - 1 mg/L | [6] |
| Compound 31 | 0.25 - 1 mg/L | 0.25 - 1 mg/L | 0.25 - 1 mg/L | [6] |
| Unnamed Derivative | - | 1 - 8 µg/mL | - | [7] |
| Standard Antibiotics | ||||
| Vancomycin | - | 1 - 8 µg/mL | - | [7] |
| Teicoplanin | - | - | - | [8] |
| Daptomycin | - | - | - | [8] |
| Linezolid | - | - | - | [8] |
As shown in the table, certain quinoxaline derivatives exhibit potency comparable or even superior to standard-of-care antibiotics against MRSA.[6][7]
Against Gram-Negative Bacteria
The efficacy of quinoxaline derivatives extends to Gram-negative bacteria, a group of pathogens notoriously difficult to treat due to their outer membrane barrier.
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinoxaline Derivatives | |||
| Compound 5c | Zone of Inhibition: 18 mm | Zone of Inhibition: 14 mm | [6] |
| Compound 5d | Zone of Inhibition: 19 mm | Zone of Inhibition: 15 mm | [6] |
| Compound 7a | Zone of Inhibition: 18 mm | Zone of Inhibition: 14 mm | [6] |
| 3-hydrazinoquinoxaline-2-thiol | 64 µg/mL (ESBL-producing) | - | [1] |
| Standard Antibiotics | |||
| Ciprofloxacin | MIC90: 0.03-0.23 mg/L | MIC90: 0.37 mg/L | [9] |
While direct MIC comparisons with a broad range of Gram-negative pathogens are still emerging, the significant zones of inhibition observed for several quinoxaline derivatives suggest promising activity.[6] Notably, some derivatives have shown efficacy against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli, a significant clinical threat.[1]
Experimental Protocols for Antimicrobial Susceptibility Testing
The data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods, most notably the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
This method is a cornerstone of antimicrobial efficacy evaluation and is performed as follows:
-
Preparation of Reagents:
-
Prepare a standardized bacterial inoculum (typically 0.5 McFarland standard).
-
Create serial two-fold dilutions of the test compound (quinoxaline derivative) and control antibiotics in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation:
-
Inoculate each well of a microtiter plate containing the serially diluted compounds with the standardized bacterial suspension.
-
Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
References
- 1. [PDF] Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [iro.uiowa.edu]
A Comparative Guide to the In Vitro Anticancer Activity of Tetrazolo[1,5-a]quinoxalines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. In this context, heterocyclic compounds have emerged as a promising scaffold for the development of new therapeutics. Among these, the tetrazolo[1,5-a]quinoxaline core has garnered significant attention due to its potent and diverse biological activities. This guide provides an in-depth comparative analysis of the in vitro anticancer activity of various tetrazolo[1,5-a]quinoxaline derivatives, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to Tetrazolo[1,5-a]quinoxalines: A Privileged Scaffold in Cancer Research
The tetrazolo[1,5-a]quinoxaline scaffold is a fused heterocyclic system comprising a quinoxaline ring and a tetrazole ring. This unique structural arrangement confers a range of pharmacological properties, including antimicrobial, anti-inflammatory, and, most notably, anticancer activities. The planar nature of the quinoxaline moiety allows for potential intercalation with DNA, while the tetrazole ring can participate in various non-covalent interactions with biological targets, making this scaffold a versatile platform for the design of targeted anticancer agents.
Comparative In Vitro Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of tetrazolo[1,5-a]quinoxaline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined for various derivatives, showcasing their potential as anticancer drug candidates.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| IVd | HeLa (Cervical) | 3.20 ± 1.32 | Doxorubicin | - | [1] |
| MCF-7 (Breast) | 4.19 ± 1.87 | Doxorubicin | - | [1] | |
| A549 (Lung) | 5.29 ± 1.34 | Doxorubicin | - | [1] | |
| IVa | HeLa (Cervical) | Good to Moderate | Doxorubicin | - | [1] |
| MCF-7 (Breast) | Good to Moderate | Doxorubicin | - | [1] | |
| A549 (Lung) | Good to Moderate | Doxorubicin | - | [1] | |
| IVb | HeLa (Cervical) | Good to Moderate | Doxorubicin | - | [1] |
| MCF-7 (Breast) | Good to Moderate | Doxorubicin | - | [1] | |
| A549 (Lung) | Good to Moderate | Doxorubicin | - | [1] | |
| IVh | HeLa (Cervical) | Good to Moderate | Doxorubicin | - | [1] |
| MCF-7 (Breast) | Good to Moderate | Doxorubicin | - | [1] | |
| A549 (Lung) | Good to Moderate | Doxorubicin | - | [1] | |
| IVi | HeLa (Cervical) | Good to Moderate | Doxorubicin | - | [1] |
| MCF-7 (Breast) | Good to Moderate | Doxorubicin | - | [1] | |
| A549 (Lung) | Good to Moderate | Doxorubicin | - | [1] |
Note: The specific IC50 values for "Good to Moderate" activity were not explicitly provided in the source material.
Unveiling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of tetrazolo[1,5-a]quinoxalines is not merely a result of non-specific cytotoxicity but stems from their ability to modulate specific cellular pathways crucial for cancer cell survival and proliferation. The primary mechanisms of action identified to date include the inhibition of key signaling molecules and the induction of programmed cell death (apoptosis).
Targeting the Epidermal Growth Factor Receptor (EGFR)
Several studies have suggested that tetrazolo[1,5-a]quinoxaline derivatives may exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR)[1]. EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for cancer therapy. Molecular docking studies have indicated that certain tetrazolo[1,5-a]quinoxaline derivatives can bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity[1]. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation and survival.
EGFR Signaling Pathway and Potential Inhibition by Tetrazolo[1,5-a]quinoxalines
Caption: Proposed mechanism of EGFR inhibition by tetrazolo[1,5-a]quinoxalines.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Several tetrazolo[1,5-a]quinoxaline derivatives have been shown to trigger this crucial cell death pathway. The induction of apoptosis is often a downstream consequence of EGFR inhibition, leading to the activation of pro-apoptotic proteins and the deactivation of anti-apoptotic proteins.
Structure-Activity Relationship (SAR): Decoding the Chemical Blueprint for Anticancer Activity
The anticancer potency of tetrazolo[1,5-a]quinoxaline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features that govern their biological activity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the quinoxaline moiety can significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups, such as a bromo group, has been shown to enhance the cytotoxic effects of certain derivatives[1].
-
Modifications at the 4-position: The 4-position of the tetrazolo[1,5-a]quinoxaline scaffold appears to be a critical site for modification to modulate anticancer activity. The introduction of various heterocyclic moieties at this position has led to the discovery of compounds with potent and selective anticancer properties.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of tetrazolo[1,5-a]quinoxalines.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the tetrazolo[1,5-a]quinoxaline derivatives. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Workflow for Annexin V-FITC/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of tetrazolo[1,5-a]quinoxaline derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples by flow cytometry.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Perspectives
Tetrazolo[1,5-a]quinoxalines represent a highly promising class of compounds with significant in vitro anticancer activity. Their ability to target key signaling pathways, such as the EGFR pathway, and induce apoptosis in cancer cells underscores their therapeutic potential. The structure-activity relationship studies provide a rational basis for the design of more potent and selective analogs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles, paving the way for their potential development as novel anticancer drugs.
References
A Comparative Guide to the Biological Evaluation of N-Methylated vs. Non-Methylated Hydrazinoquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Significance of Methylation
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile scaffold serves as a building block for a wide range of pharmacologically active agents with demonstrated antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][2][4] The hydrazinoquinoxaline core, in particular, has been a focal point for the development of novel therapeutic candidates.[1][5]
A key strategy in medicinal chemistry to fine-tune the biological activity, selectivity, and pharmacokinetic profile of a lead compound is structural modification. Among these modifications, N-methylation—the addition of a methyl group to a nitrogen atom—can profoundly influence a molecule's properties. This guide provides a comparative analysis of N-methylated versus non-methylated hydrazinoquinoxalines, exploring how this seemingly minor structural change can lead to significant differences in their biological performance. We will delve into their synthesis, comparative biological activities, and the experimental protocols used for their evaluation.
General Synthesis of Hydrazinoquinoxaline Derivatives
The synthesis of hydrazinoquinoxaline derivatives typically begins with a precursor like 2,3-dichloroquinoxaline. The introduction of the hydrazino group is a critical step, often achieved through reaction with hydrazine hydrate. This can be followed by further modifications to yield a variety of derivatives.[6]
Caption: General synthesis pathway for hydrazinoquinoxaline derivatives.[6]
Comparative Biological Activities: A Tale of Two Molecules
The presence or absence of an N-methyl group on the hydrazino moiety can significantly impact the biological activity of quinoxaline derivatives. While direct comparative studies on a single N-methylated vs. non-methylated hydrazinoquinoxaline pair are not extensively documented in the provided search results, we can infer the potential effects based on the broader class of quinoxaline and quinoline derivatives.[7][8]
Antimicrobial Activity
Hydrazinoquinoxalines and their derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.
-
Non-Methylated Hydrazinoquinoxalines: These compounds have shown potent activity. For instance, certain tetrazolo[1,5-a]quinoxaline derivatives, synthesized from hydrazinoquinoxalines, exhibited high inhibitory effects against tested bacterial strains.[1] Similarly, novel quinoxaline derivatives have shown promise in combating resistant bacterial and fungal infections.[9][10] A specific derivative, 3-hydrazinoquinoxaline-2-thiol, has demonstrated notable antifungal activity against various Candida species.[11]
-
N-Methylated Hydrazinoquinoxalines: While specific data on N-methylated hydrazinoquinoxalines is sparse, studies on related quinoline N-oxides suggest that methylation can modulate antimicrobial potency.[7] The position of the methyl group is a critical factor influencing this activity. It is plausible that N-methylation of the hydrazino group could alter the compound's lipophilicity, membrane permeability, and interaction with target enzymes, thereby affecting its antimicrobial profile.
Table 1: Comparative Antimicrobial Activity (Hypothetical Data for Illustrative Purposes)
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Non-Methylated Hydrazinoquinoxaline (Parent) | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Candida albicans | 8 | |
| N-Methylated Hydrazinoquinoxaline (Analog) | Staphylococcus aureus | 8 |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Anticancer Activity
Quinoxaline derivatives are well-recognized for their potential as anticancer agents, with some compounds showing cytotoxicity against various cancer cell lines.[1][5][12][13][14] Their mechanisms of action can be diverse, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[12]
-
Non-Methylated Hydrazinoquinoxalines: Several studies have highlighted the anticancer potential of non-methylated hydrazinoquinoxaline derivatives. For example, tetrazolo[1,5-a]quinoxalines have shown high inhibitory effects on tumor cell lines, even surpassing the reference drug doxorubicin in some cases, while being non-cytotoxic to normal cells.[1] Quinoxaline hydrazone derivatives have also exhibited broad-spectrum activity against various cancer cell lines.[5]
-
N-Methylated Hydrazinoquinoxalines: The influence of N-methylation on the anticancer activity of quinoline N-oxides has been noted, where the position of the methyl group is a key determinant of cytotoxicity.[7] For hydrazinoquinoxalines, N-methylation could impact their ability to interact with biological targets such as DNA or specific enzymes involved in cancer cell proliferation. For instance, the presence of an NCH3 group at a specific position in some quinoxaline derivatives was found to be essential for their activity.[3]
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | SF-268 (CNS Cancer) |
| Non-Methylated Hydrazinoquinoxaline (Parent) | 12.5 | 15.2 | 18.1 |
| N-Methylated Hydrazinoquinoxaline (Analog) | 8.7 | 25.8 | 10.4 |
| Doxorubicin (Reference) | 1.2 | 1.5 | 1.8 |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Caption: General workflow for antimicrobial screening of synthesized compounds.[7]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound against cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The structure-activity relationship of methylated versus non-methylated hydrazinoquinoxalines is a complex but promising area of research.[7] The position of the methyl group on the quinoxaline scaffold is a key determinant of biological activity.[7] Strategic methylation can lead to compounds with enhanced potency and selectivity.[7]
Future research should focus on a systematic comparative analysis of N-methylated and non-methylated hydrazinoquinoxaline pairs. This would involve:
-
Synthesis of a focused library: Creating a series of compounds where the only variable is the presence and position of the N-methyl group.
-
Comprehensive biological screening: Evaluating these compounds against a wide panel of microbial strains and cancer cell lines.
-
Mechanism of action studies: Investigating how N-methylation influences the molecular targets and pathways affected by these compounds.
-
In silico modeling: Utilizing computational tools to predict the binding modes and interactions of these compounds with their targets.
By undertaking such a systematic approach, the scientific community can gain a deeper understanding of the role of N-methylation and unlock the full therapeutic potential of hydrazinoquinoxaline derivatives.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antitumor activities of a series of novel quinoxalinhydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Computational Docking Studies of 2-Hydrazinoquinoxaline Derivatives
This guide provides an in-depth, comparative analysis of computational docking methodologies as applied to 2-hydrazinoquinoxaline derivatives. Quinoxaline and its analogues represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The this compound scaffold, in particular, serves as a valuable starting point for the synthesis of novel therapeutic agents.[5][6]
In the modern drug discovery pipeline, computational molecular docking has become an indispensable tool.[7][8] It allows for the rapid, cost-effective prediction of the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. This in-silico approach enables us to prioritize candidates for synthesis and biological evaluation, thereby accelerating the discovery of new medicines.
This document is structured to guide researchers through the entire docking workflow, from the foundational preparation of molecules to the critical analysis of results. We will explore the causality behind each experimental choice, compare different computational tools, and provide self-validating, step-by-step protocols grounded in established scientific practice.
The Computational Docking Workflow: A Conceptual Overview
At its core, a molecular docking study is a simulation that attempts to find the most favorable binding mode of a ligand to a protein. The process can be systematically broken down into several key stages, each crucial for the validity and reliability of the final results. The choice to separate these stages is deliberate; it allows for rigorous quality control at each step, ensuring that errors are not propagated through the workflow.
Caption: A high-level overview of the molecular docking workflow.
Part I: Target Protein Preparation - The Foundation of a Reliable Study
The accuracy of any docking simulation is fundamentally dependent on the quality of the target protein structure. The crystal structures deposited in the Protein Data Bank (PDB) are often incomplete or contain artifacts from the crystallization process (e.g., water molecules, ions) that must be addressed.[9][10] The primary objective here is to prepare a biologically relevant, clean, and computationally ready protein structure.
Causality in Protein Preparation
-
Removal of Water & Ligands: Water molecules can interfere with the docking algorithm by occupying space in the binding pocket. While some water molecules are structurally important and mediate ligand binding, they are typically removed in standard docking protocols to simplify the calculation.[9][11] Co-crystallized ligands are removed to allow our new compounds to be docked in their place (a process known as re-docking is often used first to validate the docking protocol).[11]
-
Addition of Hydrogens: PDB files often lack hydrogen atoms to reduce file size. However, hydrogens are critical for defining the correct ionization and tautomeric states of amino acid residues and for forming hydrogen bonds.[10] Therefore, they must be added.
-
Charge Assignment: Assigning partial atomic charges (e.g., Gasteiger or AMBER charges) is essential for the scoring function to accurately calculate electrostatic interactions, a key component of binding affinity.[10][12]
Experimental Protocol: Protein Preparation with AutoDockTools (ADT)
This protocol uses ADT, a widely available graphical interface for the AutoDock software suite.
-
Obtain Protein Structure: Download the PDB file for your target protein from the --INVALID-LINK--. For this guide, let's consider DNA Gyrase B (PDB ID: 1KZN), a common target for quinoxaline-based antibacterials.[8]
-
Clean the PDB: Open the PDB file in ADT. Delete all water molecules and any co-crystallized ligands or ions.[9]
-
Add Hydrogens: From the 'Edit' menu, select 'Hydrogens' -> 'Add'. Choose 'Polar only' as these are the most critical for interactions.
-
Compute Charges: From the 'Edit' menu, select 'Charges' -> 'Compute Gasteiger'. This assigns partial charges to each atom.
-
Save as PDBQT: Go to 'Grid' -> 'Macromolecule' -> 'Choose'. Select the protein and save it in the PDBQT format. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
Part II: Ligand Preparation - Optimizing the 'Key' for the 'Lock'
Just as with the protein, the ligand must be correctly prepared. This involves generating a valid 3D conformation, assigning rotatable bonds, and ensuring the correct charge and atom types are set.
Causality in Ligand Preparation
-
3D Structure Generation: Docking requires a 3D representation of the ligand. This is typically generated from a 2D structure and then "cleaned" using energy minimization to relieve any steric strain and find a low-energy starting conformation.
-
Torsion/Rotatable Bonds: Identifying rotatable bonds is crucial for flexible ligand docking.[10] The docking algorithm will explore different conformations (torsions) of the ligand within the binding site to find the best fit. For this compound, the bonds in the hydrazine linker and any flexible side chains are key.
Caption: Workflow for preparing this compound derivatives.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the this compound derivative in a chemical drawing program or download its structure from a database like --INVALID-LINK--.[13]
-
Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure to 3D and perform a preliminary energy minimization using a force field like MMFF94.
-
Prepare in ADT:
-
Open the 3D ligand file in ADT ('Ligand' -> 'Input' -> 'Open').
-
Define the torsion tree, which determines the rotatable bonds ('Ligand' -> 'Torsion Tree' -> 'Detect Root').[13]
-
Verify that the correct number of torsions has been identified.
-
Save the prepared ligand in PDBQT format ('Ligand' -> 'Output' -> 'Save as PDBQT').
-
Part III: The Docking Simulation - A Comparative Approach
With the receptor and ligand prepared, the next step is the docking simulation itself. Various software packages are available, each employing different search algorithms and scoring functions.
| Software | Search Algorithm | Scoring Function | Cost | Key Advantage |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical (knowledge-based, empirical, and machine-learning terms) | Open-Source | High accuracy and speed; widely used and validated. |
| Glide (Schrödinger) | Hierarchical search protocol | GlideScore (based on ChemScore) | Commercial | Excellent performance, integrated into a comprehensive modeling suite.[14] |
| DOCK | Incremental Construction | Force-field based (evaluates van der Waals and electrostatic energies) | Open-Source | One of the original docking programs; highly customizable.[12] |
For this guide, we will focus on AutoDock Vina due to its widespread accessibility, speed, and proven reliability.[15]
Experimental Protocol: Running a Docking Simulation with AutoDock Vina
-
Define the Search Space (Grid Box): The "grid box" defines the three-dimensional space where Vina will search for a binding pose.[9]
-
Causality: The size and center of this box are critical. For a known binding site, the box should be centered on and encompass the co-crystallized ligand's position. For "blind docking" (where the binding site is unknown), the box must cover the entire protein surface.[16]
-
In ADT, go to 'Grid' -> 'Grid Box'. Adjust the center coordinates and dimensions to cover the active site of your protein. Note down the center_x, y, z and size_x, y, z values.
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Execute Vina: Open a command-line terminal, navigate to your working directory, and run the following command: vina --config conf.txt --log log.txt
Part IV: Post-Docking Analysis & Comparative Insights
Running the simulation is only half the battle; interpreting the results is where scientific insight is generated.[17][18] The output from Vina is a PDBQT file containing several predicted binding poses (typically 9 by default), ranked by their docking score.
Interpreting the Output
-
Docking Score (Binding Affinity): This value, reported in kcal/mol, is an estimate of the binding free energy. The more negative the score, the stronger the predicted binding affinity .[17]
-
Root Mean Square Deviation (RMSD): When re-docking a known ligand, the RMSD between the predicted pose and the crystallographic pose is calculated. An RMSD value < 2.0 Å is generally considered a successful docking prediction.[19]
Comparative Docking Data for this compound Derivatives
To illustrate a comparative analysis, the following table presents hypothetical but plausible docking results for a series of this compound derivatives against DNA Gyrase B.
| Compound ID | R1-Substituent | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| HQ-01 | -H | -7.8 | 2 | Asp73, Gly77 |
| HQ-02 | -Cl | -8.5 | 2 | Asp73, Gly77, Val120 (hydrophobic) |
| HQ-03 | -OCH₃ | -8.1 | 3 | Asp73, Gly77, Asn46 |
| HQ-04 | -NO₂ | -7.2 | 1 | Asp73 |
Structure-Activity Relationship (SAR) Analysis
Based on the table above, we can derive valuable SAR insights:[20][21][22]
-
Halogen Substitution: The addition of a chlorine atom at the R1 position (HQ-02 ) improved the binding affinity compared to the unsubstituted parent compound (HQ-01 ). Visual analysis of the docked pose would likely reveal favorable hydrophobic or halogen-bonding interactions with residue Val120, contributing to the lower energy score.[21]
-
Hydrogen Bond Donors/Acceptors: The methoxy group in HQ-03 introduced an additional hydrogen bond with Asn46, leading to a better score than the parent compound. This highlights the importance of strategically placing groups that can form specific, favorable interactions with the protein active site.
-
Bulky/Electron-Withdrawing Groups: The nitro group in HQ-04 resulted in a weaker binding affinity. This could be due to steric hindrance or unfavorable electrostatic interactions within the binding pocket. This kind of negative data is just as important as positive results in guiding the next round of compound design.
Experimental Protocol: Visualizing Interactions
-
Load Structures: Open a visualization software like PyMOL or Discovery Studio Visualizer.[17][18]
-
Import Data: Load the receptor PDBQT file (protein.pdbqt) and the docking output file (out_docking_results.pdbqt).
-
Analyze Poses: The output file contains multiple binding modes. Select the top-ranked pose (the one with the most negative score).
-
Identify Interactions: Use the software's tools to find and display interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and the protein's amino acid residues.[16][18][19] This visual confirmation is crucial for understanding why a particular compound has a good docking score.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for conducting computational docking studies on this compound derivatives. By carefully preparing the protein and ligand, selecting an appropriate docking program, and critically analyzing the resulting scores and poses, researchers can generate valuable hypotheses to guide their drug discovery efforts.
It is crucial to remember that molecular docking is a predictive tool. The insights gained should be used to prioritize a select number of promising compounds for chemical synthesis and subsequent in vitro and in vivo biological validation. Furthermore, top-ranked poses can be subjected to more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding mode over time.
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Hydrazinoquinoxaline in Biological Matrices
Introduction
2-Hydrazinoquinoxaline (2-HQ) is a significant compound in pharmaceutical research, often utilized as a derivatization agent in the analysis of various biomolecules.[1][2] Its accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolomic studies. The choice of analytical methodology and the rigor of its validation are critical determinants of data reliability and, consequently, the success of a research or drug development program.
This guide provides a comprehensive comparison of analytical methods for the determination of 2-HQ in biological matrices. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and evidence-based recommendations. The content herein is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]
The Imperative of Method Validation
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for 2-HQ quantification depends on several factors, including the required sensitivity, the complexity of the biological matrix, available instrumentation, and the desired sample throughput. The most commonly employed methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, though it often requires derivatization to enhance the volatility of the analyte.[14]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, which 2-HQ does.[15][16][17]
-
Principle: This method separates 2-HQ from other components in the biological matrix on a chromatographic column. The amount of 2-HQ is then quantified by its absorbance of UV light at a specific wavelength.[18][19]
-
Advantages:
-
Cost-effective instrumentation.
-
Relatively simple method development.
-
High precision and accuracy for concentrations within its linear range.
-
-
Disadvantages:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from endogenous matrix components that absorb at the same wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity.[20][21][22]
-
Principle: Following chromatographic separation, 2-HQ is ionized and fragmented. Specific parent-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification.[23]
-
Advantages:
-
Exceptional sensitivity, allowing for the detection of very low concentrations of 2-HQ.
-
High selectivity, minimizing the impact of matrix effects.
-
Ability to multiplex, analyzing multiple analytes in a single run.
-
-
Disadvantages:
-
Higher initial instrument cost and maintenance expenses.
-
Method development can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for non-volatile compounds like 2-HQ, GC-MS can be a viable option, typically requiring a derivatization step.[24][25]
-
Principle: 2-HQ is chemically modified to increase its volatility before being introduced into the gas chromatograph for separation and subsequent detection by a mass spectrometer.
-
Advantages:
-
Excellent chromatographic resolution.
-
High sensitivity.
-
-
Disadvantages:
-
The need for derivatization adds a step to the sample preparation process, which can introduce variability.
-
Not suitable for thermally labile compounds.
-
Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of 2-HQ in biological matrices. The values presented are illustrative and can vary depending on the specific matrix, sample preparation, and instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Lower Limit of Quantification (LLOQ) | 10-50 ng/mL | 0.01-1 ng/mL | 0.1-5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sample Throughput | Moderate | High | Moderate |
Experimental Protocols
The reliability of any analytical method is heavily dependent on a well-defined and controlled experimental procedure. Below are representative protocols for sample preparation and analysis.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract 2-HQ from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[26][27][28][29][30] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Workflow for Sample Preparation
Caption: General workflow for biological sample preparation.
Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute 2-HQ from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Analytical Method Validation Workflow
The validation of the chosen analytical method should be a systematic process.
Caption: Key stages of bioanalytical method validation.
Conclusion
The choice between HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound in biological matrices should be a strategic decision based on the specific requirements of the study. While HPLC-UV offers a cost-effective and robust solution for relatively high concentrations, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the preferred method for trace-level analysis. Regardless of the chosen platform, a thorough and well-documented method validation is non-negotiable to ensure the generation of reliable and defensible data, in accordance with regulatory expectations.[31][32][33]
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. moh.gov.bw [moh.gov.bw]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. fda.gov [fda.gov]
- 8. id-eptri.eu [id-eptri.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. conservancy.umn.edu [conservancy.umn.edu]
- 15. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Automated Analysis of Dried Urine Spot (DUS) Samples for Toxicology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 24. applications.emro.who.int [applications.emro.who.int]
- 25. phcogj.com [phcogj.com]
- 26. agilent.com [agilent.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. researchgate.net [researchgate.net]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. biotage.com [biotage.com]
- 31. Bioanalytical method validation emea | PPTX [slideshare.net]
- 32. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 33. rr-americas.woah.org [rr-americas.woah.org]
A Researcher's Guide to the Comparative Cytotoxicity of Quinoxaline Scaffolds: A Structural Perspective
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, stands as a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for a broad spectrum of pharmacological activities, most notably in oncology.[1][2] The versatility of the quinoxaline core allows for substitutions at various positions, leading to a vast chemical space of derivatives with profoundly different biological activities. This guide offers an in-depth exploration of the comparative cytotoxicity of quinoxaline isomers and their derivatives, providing researchers, scientists, and drug development professionals with a critical analysis of structure-activity relationships (SAR), experimental methodologies, and mechanistic insights grounded in experimental data.
The Crucial Role of Isomeric Substitution in Cytotoxicity
The precise positioning of substituents on the quinoxaline ring is a critical determinant of a compound's cytotoxic potential and its mechanism of action. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit dramatically different potencies and selectivities. This phenomenon stems from the altered electronic and steric properties conferred by the substituent's location, which in turn governs the molecule's ability to interact with biological targets.
For instance, the introduction of an electron-withdrawing group like a nitro (NO₂) moiety can significantly modulate cytotoxic activity. However, its placement is key; a review of anticancer quinoxalines noted that a nitro group at the 7-position can decrease activity, underscoring the nuanced effects of positional isomerism.[2] While comprehensive, direct comparative studies across all possible positional isomers are not always available, the existing body of research provides compelling evidence for the importance of substitution patterns in dictating anticancer efficacy.
Mechanistic Underpinnings of Quinoxaline Cytotoxicity
Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a promising strategy for overcoming the challenge of drug resistance in cancer therapy.
Key mechanisms of action include:
-
Kinase Inhibition : A significant number of quinoxaline compounds function as ATP-competitive inhibitors of protein kinases, which are crucial for the signaling pathways that control cell proliferation, survival, and angiogenesis.[3] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[4][5] By blocking the ATP-binding pocket of these kinases, quinoxaline derivatives can halt the downstream signaling cascades that drive tumor growth.
-
Topoisomerase II Inhibition : Certain quinoxaline-based derivatives have been shown to inhibit topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[6] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis.
-
Induction of Apoptosis : Many cytotoxic quinoxalines induce programmed cell death, or apoptosis. This can be initiated through various pathways, including the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6]
-
Microtubule Disruption : Some derivatives interfere with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.[7]
The following diagram illustrates a simplified overview of how quinoxaline derivatives can interfere with key cancer signaling pathways.
Caption: Mechanisms of Action for Quinoxaline Derivatives.
Comparative Cytotoxicity Data: A Look at Structure-Activity Relationships
The cytotoxic efficacy of quinoxaline derivatives is highly dependent on the nature and position of their substituents. The following table summarizes experimental data from various studies, highlighting the impact of structural modifications on anticancer activity.
| Compound/Isomer Type | Substituent(s) | Cancer Cell Line | IC50 (µM) | Key SAR Insight | Reference |
| Positional Isomers | 7-amino-6-halogeno derivatives | MCF7, MDA-MB-231 | 0.1 - 7.6 | Halogen substitution at the 6-position alongside a 7-amino group confers potent cytotoxicity.[8] | [8] |
| Geometric Isomers | cis and trans naphthyl quinoxaline thymidine conjugates | (UVA activated) | cis: 0.0443, trans: 0.0266 | The trans isomer exhibited more pronounced cytotoxicity upon photoactivation.[2] | [2] |
| Substituents at C2/C3 | 2-phenyl-quinoxaline with 3-phenyl diazonium | MCF-7 | 8.6 | Addition of a phenyl diazonium moiety at the 3-position significantly enhanced cytotoxicity compared to the 2-phenyl analog.[9] | [9] |
| 2-(8-methoxy-coumarin-3-yl)-quinoxaline | MCF-7 | 1.85 | Hybridizing with a coumarin moiety at the 2-position resulted in highly potent activity.[9] | [9] | |
| 2-(5-bromo-2-hydroxy-phenyl)-quinoxaline | MCF-7 | 12.74 | A substituted phenyl ring at the 2-position provides considerable cytotoxic activity.[9] | [9] | |
| Substituents on Benzene Ring | Benzo[g]quinoxaline with dibromo substitution | MCF-7 | 8.84 | Bromo-substitution on the benzo[g]quinoxaline core enhances anticancer activity.[10] | [10] |
| Benzo[g]quinoxaline (unsubstituted) | MCF-7 | 16.22 | The unsubstituted parent compound is less active than its halogenated counterpart.[10] | [10] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
These findings collectively underscore that substitutions at the 2, 3, 6, and 7-positions are primary sites for modification to modulate the cytotoxic profile of the quinoxaline scaffold.[2] The electronic properties of the substituents, whether electron-donating or electron-withdrawing, as well as their steric bulk, play a pivotal role in target engagement and overall efficacy.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
A robust and reproducible method for evaluating the cytotoxic effects of novel compounds is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells from culture.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline isomer test compounds in culture medium. A suitable solvent like DMSO is typically used for initial stock solutions, ensuring the final solvent concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include appropriate controls: a vehicle control (medium with solvent only) and an untreated control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the conversion of MTT to formazan.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting a dose-response curve of compound concentration versus the percentage of cell viability.
-
The following diagram outlines the experimental workflow for a typical cytotoxicity assessment.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Conclusion and Future Directions
The quinoxaline scaffold remains a highly promising framework for the development of novel anticancer agents. The evidence strongly indicates that the cytotoxic activity of its derivatives is intricately linked to the specific arrangement and nature of substituents on the core ring structure. While extensive research has illuminated the structure-activity relationships of various quinoxaline derivatives, a more systematic investigation into the comparative cytotoxicity of positional isomers is warranted. Such studies would provide a clearer understanding of the subtle electronic and steric effects that govern target interaction and biological response.
Future research should focus on synthesizing and evaluating series of positional isomers to build more predictive SAR models. This, combined with advanced computational docking studies and mechanistic investigations, will undoubtedly accelerate the rational design of next-generation quinoxaline-based therapeutics with enhanced potency and selectivity against cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Hydrazinoquinoxaline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydrazinoquinoxaline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each procedural step. Adherence to these protocols is essential for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations.
Critical Hazard Assessment: Understanding the Risk Profile
This compound (C₈H₈N₄) is a heterocyclic compound whose risk profile is significantly influenced by its hydrazine functional group. Hydrazine and its derivatives are classified as particularly hazardous substances, demanding stringent handling and disposal protocols.[1] A failure to appreciate the inherent risks can lead to acute exposure, laboratory contamination, and improper waste management.
The primary hazards associated with this compound are summarized below. This assessment is based on data aggregated from authoritative chemical safety sources and must inform all handling and disposal decisions.
| Hazard Category | GHS Hazard Statement | Description & Causality | Source |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | The hydrazine moiety can cause systemic toxicity upon ingestion. | [2] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | The compound can be absorbed through the skin, leading to systemic effects. | [2] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | Inhalation of dust or aerosols can cause severe respiratory tract irritation and systemic toxicity. | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can lead to localized inflammation, redness, and irritation. | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant damage. | [2] |
| Carcinogenicity | Possible Carcinogen | While not specifically classified for this derivative, many hydrazine compounds are considered potential carcinogens. The precautionary principle dictates treating it as such. |
Pre-Disposal Safety Protocols: Establishing a Controlled Environment
Before waste is generated or handled, the following engineering controls and personal protective equipment (PPE) must be in place. This proactive approach is the foundation of a self-validating safety system.
Engineering Controls
All handling of this compound, including weighing, solution preparation, and waste packaging, must be conducted within a certified chemical fume hood.[1][3] The fume hood provides critical protection against the inhalation of hazardous dust or vapors and contains any minor spills.
Personal Protective Equipment (PPE)
A standard laboratory coat is insufficient. The following PPE is mandatory for all personnel handling this compound:
| PPE Item | Specification | Rationale for Use |
| Body Protection | Flame-Resistant Lab Coat | Provides a barrier against splashes and is a precaution for handling hydrazine derivatives.[1] |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer appropriate resistance to hydrazine compounds. Always double-glove if a high splash hazard exists.[1][4] |
| Eye & Face Protection | ANSI Z87.1-Compliant Safety Goggles & Face Shield | Goggles protect against dust and splashes. A face shield is required when a significant splash hazard is present.[1] |
Step-by-Step Waste Disposal Protocol
The segregation of waste streams at the point of generation is paramount to prevent unintended chemical reactions and to ensure proper final disposal. Do not mix this compound waste with other chemical waste streams unless compatibility has been explicitly confirmed.[5]
Protocol 3.1: Disposal of Solid this compound Waste
This protocol applies to unused pure compounds, reaction byproducts, and contaminated absorbent materials from spills.
-
Preparation: Don all required PPE and perform all actions within a chemical fume hood.
-
Primary Containment: Carefully transfer the solid waste into a clean, dry, and chemically compatible primary container (e.g., a glass vial or polyethylene jar).
-
Secondary Containment: Securely seal the primary container. Place it into a heavy-duty, sealable plastic bag and seal the bag.[4]
-
Final Packaging: Place the sealed bag into a designated, rigid, and properly labeled hazardous waste container for solid chemical waste.
-
Labeling: Ensure the final container is accurately labeled as described in Section 4.
Protocol 3.2: Disposal of Liquid Waste Containing this compound
This protocol applies to reaction mixtures, analytical solutions, and solvent rinses.
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, chemically compatible, and shatter-resistant hazardous waste container (e.g., a coated glass or polyethylene carboy).[5]
-
Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[4]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Labeling: Label the container immediately upon the first addition of waste, as detailed in Section 4.
Protocol 3.3: Disposal of Contaminated Labware and PPE
Items that have come into contact with this compound are considered hazardous waste.
-
Collection: Within the fume hood, collect all contaminated disposable items (e.g., gloves, pipette tips, weigh paper, bench protectors) in a designated, labeled, heavy-duty plastic bag.[4]
-
Sealing: Once the work is complete or the bag is full, securely seal it.
-
Final Disposal: Place the sealed bag into the main solid hazardous waste container designated for this compound waste.
Waste Container Labeling and Storage
Proper labeling is a critical regulatory and safety requirement. All waste containers must be clearly and securely labeled with the following information:[4][5]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The associated hazard warnings: "Toxic," "Irritant"
-
The date on which waste was first added to the container (Accumulation Start Date).
Store all sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[4] The storage area must have secondary containment to control any potential leaks.
Emergency Procedures: Spill Management
Treat any spill of a hydrazine derivative as a major incident.[1]
-
Small Spill (Contained within a fume hood):
-
Ensure the fume hood sash is in the lowest practical position.
-
Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the surface with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside of a fume hood):
-
Do not attempt to clean the spill yourself. [1]
-
Immediately alert all personnel in the area and evacuate the laboratory.
-
Notify your supervisor and your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Remain at a safe distance to provide information to first responders.[1]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Overarching Regulatory Compliance
This guide provides a robust framework for the safe disposal of this compound. However, it is imperative to remember that all procedures must be executed in strict accordance with institutional policies and all applicable local, state, and federal regulations.[6] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for the final disposal of chemical waste.
References
Personal protective equipment for handling 2-Hydrazinoquinoxaline
Essential Safety and Handling Guide for 2-Hydrazinoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for handling this compound in a laboratory setting. As a compound combining the chemical properties of both hydrazine and quinoxaline, it necessitates rigorous safety protocols. This document is designed to be your preferred source for ensuring safe and compliant laboratory operations, building a foundation of trust through expert, field-proven insights.
Understanding the Hazard Profile of this compound
Anticipated Hazards:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[5]
-
Skin and Eye Corrosion/Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][3]
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: Hydrazine is a known carcinogen, a risk that should be attributed to its derivatives.[1]
-
Reactivity: Can form explosive mixtures with air upon intense heating and is incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required equipment, with explanations rooted in the anticipated chemical hazards.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[6] | To prevent skin contact with the potentially corrosive and toxic compound.[1] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][6] | To protect against splashes and potential aerosols, which could cause severe eye damage.[3] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[2][6] | To shield the body from accidental spills and contact with the chemical. |
| Respiratory Protection | Use within a certified chemical fume hood is the primary engineering control.[1] A respirator may be necessary for spill cleanup or if there's a risk of exceeding exposure limits.[6] | To prevent inhalation of potentially toxic dust or aerosols. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, procedural workflow is critical to minimizing exposure and ensuring a safe experimental environment.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound, from preparation to disposal.
Detailed Procedural Steps:
-
Preparation:
-
Handling and Use:
-
In Case of a Spill:
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to others.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5]
-
Do not mix this waste with other waste streams unless you have confirmed compatibility.
-
-
Storage and Pickup:
-
Store all waste containers in a designated and secure hazardous waste accumulation area.
-
Arrange for pickup by a licensed hazardous waste disposal service.[9]
-
By adhering to these rigorous safety and handling protocols, you can significantly mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. moravek.com [moravek.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
